molecular formula C11H10S B1588679 2-Methyl-5-phenylthiophene CAS No. 5069-26-1

2-Methyl-5-phenylthiophene

Cat. No.: B1588679
CAS No.: 5069-26-1
M. Wt: 174.26 g/mol
InChI Key: NEKXRPVOSZHILM-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylthiophene is a useful research compound. Its molecular formula is C11H10S and its molecular weight is 174.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKXRPVOSZHILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428839
Record name 2-methyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5069-26-1
Record name 2-methyl-5-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-Methyl-5-phenylthiophene (CAS No. 5069-26-1), a heterocyclic aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. This guide delves into its physicochemical properties, established synthetic routes with detailed protocols, spectroscopic characterization, and potential applications, offering field-proven insights for scientific professionals.

Introduction and Core Compound Profile

This compound is a disubstituted thiophene, featuring a methyl group at the 2-position and a phenyl group at the 5-position of the thiophene ring. The thiophene core is an important structural motif in many functional materials and biologically active molecules.[1][2] The presence of the phenyl and methyl substituents on this scaffold creates a molecule with specific steric and electronic properties that can be exploited in further chemical transformations or for the tuning of material properties. Its structure combines the electron-rich nature of the thiophene ring with the aromatic stability of the benzene ring, making it a valuable building block in medicinal chemistry and organic electronics.

The fundamental structure is identified by the following key identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 5069-26-1[3]

  • Molecular Formula: C₁₁H₁₀S[3]

  • SMILES: CC1=CC=C(S1)C2=CC=CC=C2[3]

Physicochemical and Computed Properties

Understanding the physical and chemical properties of this compound is critical for its handling, purification, and application in experimental settings. The compound is described as a light brown crystalline solid.[4] A summary of its key properties is presented in the table below.

PropertyValueSource
Molecular Weight 174.26 g/mol [3]
Appearance Light brown crystalline solid[4]
Solubility Insoluble in water[4]
XLogP3 3.7[3]
Hydrogen Bond Donors 0[3]
Hydrogen Bond Acceptors 1[3]
Rotatable Bond Count 1[3]

Table 1: Key Physicochemical Properties of this compound.

Synthesis and Mechanistic Rationale

The formation of the C-C bond between the thiophene and phenyl rings is the crucial step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for achieving this transformation, offering high yields and functional group tolerance. The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose.

Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5] For the synthesis of this compound, this typically involves the reaction of a halogenated 2-methylthiophene with phenylboronic acid. The reaction is favored due to the stability of the boronic acid reagents and the generally mild reaction conditions.

The choice of a 5-halo-2-methylthiophene (e.g., 5-bromo-2-methylthiophene) as the starting material is strategic. The C5 position of the thiophene ring is more susceptible to electrophilic attack and subsequent coupling reactions compared to other positions, especially in the presence of an electron-donating methyl group at C2.[6]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd RPdX R¹-Pd(II)L₂-X OxAdd->RPdX Transmetal Transmetalation RPdX->Transmetal RPdR R¹-Pd(II)L₂-R² Transmetal->RPdR Base Base (e.g., K₃PO₄) Base->Transmetal Boronic R²B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product RX R¹X (e.g., 5-Bromo-2-methylthiophene) RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from established procedures for the synthesis of similar 2-arylthiophenes.[7][8]

Materials:

  • 5-Bromo-2-methylthiophene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)[5]

  • 1,4-Dioxane and Water (4:1 solvent mixture)[7]

  • Nitrogen gas supply

  • Standard reflux apparatus

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylthiophene (1 eq), phenylboronic acid (1.1 eq), and potassium phosphate (2 eq).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen pressure, add the 1,4-dioxane/water (4:1) solvent mixture via syringe. The solvent mixture is crucial as it facilitates the dissolution of both the organic and inorganic reagents.[7]

  • Reaction: Heat the mixture to 90°C and allow it to reflux with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Alternative Synthetic Route: Stille Coupling

The Stille coupling provides an alternative C-C bond formation strategy, reacting an organotin compound with an organic halide, also catalyzed by palladium(0).[9][10] In this case, one could react 5-bromo-2-methylthiophene with phenyltrimethylstannane or 2-(trimethylstannyl)-5-methylthiophene with bromobenzene. While effective, the primary drawback of the Stille coupling is the toxicity and difficulty in removing organotin byproducts.[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The expected data, based on analogous compounds and spectral databases, are summarized below.[3][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two thiophene protons, and the five phenyl protons.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Phenyl-H7.20 - 7.60Multiplet-
Thiophene-H (C4)~6.95Doublet~3.6 Hz
Thiophene-H (C3)~6.70Doublet~3.6 Hz
Methyl-H (C2)~2.50Singlet-

Table 2: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl C (quaternary)~135
Thiophene C-Ph (C5)~144
Thiophene C-Me (C2)~138
Phenyl C-H125 - 129
Thiophene C-H (C4)~126
Thiophene C-H (C3)~124
Methyl-C~15

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups and bond vibrations within the molecule.

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (methyl)
1600 - 1450C=C stretch (aromatic rings)
~800C-S stretch (thiophene)
760 & 690C-H out-of-plane bend (monosubst. benzene)

Table 4: Key Predicted IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 174.05, corresponding to the molecular formula C₁₁H₁₀S.[3]

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of the target compound.

workflow start Starting Materials (5-Bromo-2-methylthiophene, Phenylboronic acid) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Structural Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for synthesis and characterization.

Reactivity and Potential Applications

Thiophene-containing compounds are integral to various fields due to their unique electronic properties.[2] this compound serves as a versatile intermediate for creating more complex molecular architectures.

  • Pharmaceuticals: The thiophene ring is a known bioisostere of the phenyl ring and is present in numerous approved drugs. This compound can act as a scaffold for developing new therapeutic agents.[1][13]

  • Organic Electronics: Aryl-thiophenes are fundamental units in the construction of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2] The specific substitution pattern of this compound can be used to fine-tune the electronic and morphological properties of these materials.

  • Flavor and Fragrance: Simple thiophenes are sometimes used as flavoring agents.[14][15] While this specific compound is not primarily known for this use, related structures have applications in this industry.

Safety and Handling

According to available safety data, this compound does not contain substances considered hazardous to health at their given concentration under standard GHS classifications.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[16][17]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

  • Fire Safety: In case of fire, use carbon dioxide, dry chemical, or foam. Thermal decomposition can produce irritating gases and vapors, including sulfur oxides.[4]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

This guide provides a foundational understanding of this compound. The detailed protocols and characterization data serve as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

  • The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7578805, this compound. Retrieved from [Link]

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83655, 2-Acetyl-5-methylthiophene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene,2-methyl-5-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126, 2-Methylthiophene. Retrieved from [Link]

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]

  • Al-Masum, M., & Al-Muntaser, A. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Serbian Chemical Society, 83(10), 1141-1152. Available from: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]

  • Al-Qahtani, M. H., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36628, 2-Methyl-5-propylthiophene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Thiophene,2-methyl-5-(methylthio)- (CAS 40990-29-2). Retrieved from [Link]

  • ResearchGate. (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

  • MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56645576, Azd-5069. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Methyl-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-5-phenylthiophene

This guide provides a comprehensive overview of this compound, a heterocyclic aromatic compound of interest to researchers in materials science and drug development. We will delve into its fundamental properties, synthesis, and characterization, offering field-proven insights and detailed methodologies.

Core Molecular Attributes

This compound is a substituted thiophene derivative featuring a methyl group at the 2-position and a phenyl group at the 5-position of the thiophene ring. Its core attributes are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀S[1][2]
Molecular Weight 174.26 g/mol [1][2][3]
CAS Number 5069-26-1[1][2][3]
IUPAC Name This compound[1]

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[4] In the context of synthesizing this compound, this typically involves the reaction of a thiophene derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[4][5]

A common strategy involves the coupling of 2-bromo-5-methylthiophene with phenylboronic acid. The choice of a brominated thiophene is strategic, as the carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[5] The regioselectivity of the reaction is high, with the coupling preferentially occurring at the 5-position of the thiophene ring.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromo-5-methylthiophene and phenylboronic acid.

Materials:

  • 2-bromo-5-methylthiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromo-5-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound.

Stille Cross-Coupling

The Stille coupling provides an alternative route, reacting an organotin compound with an organic halide.[7][8] For the synthesis of this compound, this could involve the reaction of 2-methyl-5-(tributylstannyl)thiophene with iodobenzene or 2-bromo-5-methylthiophene with phenyltributyltin, catalyzed by a palladium complex. A key advantage of the Stille coupling is the stability of the organotin reagents.[7]

Conceptual Workflow: Cross-Coupling Synthesis

Synthesis_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling A1 2-bromo-5-methylthiophene D1 This compound A1->D1 Coupling Partner B1 Phenylboronic acid B1->D1 Coupling Partner C1 Pd Catalyst + Base C1->D1 Reaction Conditions A2 2-bromo-5-methylthiophene D2 This compound A2->D2 Coupling Partner B2 Phenyltributyltin B2->D2 Coupling Partner C2 Pd Catalyst C2->D2 Reaction Conditions

Caption: Palladium-catalyzed cross-coupling routes to this compound.

Structural Elucidation and Spectroscopic Data

The identity and purity of synthesized this compound are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules.[9]

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the thiophene ring protons, and the phenyl ring protons. The methyl protons will appear as a singlet, typically in the range of δ 2.3-2.5 ppm.[10] The protons on the thiophene ring will appear as doublets in the aromatic region, and the phenyl protons will exhibit a multiplet, also in the aromatic region.[10]

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the methyl carbon, the carbons of the thiophene ring, and the carbons of the phenyl ring. The chemical shifts of the thiophene carbons are characteristic and help to confirm the substitution pattern.

¹H NMR (CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity
Methyl Protons~2.4-2.5Singlet
Thiophene Protons~6.7-7.1Doublets
Phenyl Protons~7.2-7.6Multiplet
¹³C NMR (CDCl₃) Expected Chemical Shift (δ, ppm)
Methyl Carbon~15
Thiophene Carbons~123-142
Phenyl Carbons~125-135

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 174, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound would show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic rings.

Applications and Future Directions

Thiophene-based compounds are widely utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their favorable electronic properties.[11] They are also important building blocks in the synthesis of pharmaceuticals and agrochemicals.[11] The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity or interesting material properties.[11]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Rizwan, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. [Link]

  • Royal Society of Chemistry. (2012). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. [Link]

  • Patel, H., et al. (2015). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank. [Link]

  • Google Patents. Synthesis method of 2, 5-disubstituted thiophene compound.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methyl-5-phenylthiophene is a substituted aromatic heterocycle of significant interest in the fields of medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceuticals and organic electronic materials, understanding its precise molecular structure and electronic properties is paramount for its application in drug development and advanced material synthesis.[1] This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the unambiguous identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. Each section includes a detailed, field-proven experimental protocol, a structured summary of expected spectral data, and an expert interpretation to provide a holistic and practical understanding of the molecule's spectroscopic signature.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular architecture is the foundation for all spectroscopic interpretation. The structure of this compound, with the systematic atom numbering used for subsequent NMR assignments, is presented below.

Molecular Diagram

Caption: Molecular structure of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₀S[2]
Molecular Weight 174.26 g/mol [2]
CAS Number 5069-26-1[2]
IUPAC Name This compound[2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for reproducibility and accurate interpretation.

Workflow: ¹H NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 Add to 0.6-0.7 mL of CDCl₃ prep1->prep2 prep3 Include 0.03% TMS prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock on deuterium signal prep4->acq1 acq2 Shim magnetic field acq1->acq2 acq3 Set acquisition parameters (Pulse angle: 30°, Delay: 1.0 s, Scans: 16) acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate TMS peak to 0.00 ppm proc2->proc3 proc4 Integrate peaks proc3->proc4

Caption: Standardized workflow for ¹H NMR analysis.

Predicted ¹H NMR Data

While a complete experimental spectrum for this compound is not available in public databases, a highly accurate prediction can be synthesized from the known spectra of 2-methylthiophene[3] and 2-phenylthiophene.[4][5]

Assigned Protons (See Diagram)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₃ (on C¹²)~2.50Singlet (s)3H-
~6.77Doublet (d)1HJ(H³-H⁴) ≈ 3.5 Hz
H⁴ ~7.10Doublet (d)1HJ(H⁴-H³) ≈ 3.5 Hz
Phenyl H (ortho) ~7.55Doublet (d)2H~7.6 Hz
Phenyl H (meta) ~7.38Triplet (t)2H~7.6 Hz
Phenyl H (para) ~7.28Triplet (t)1H~7.4 Hz
Interpretation and Causality
  • Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is expected to appear as a sharp singlet around 2.50 ppm.[3] Its chemical shift is downfield from typical aliphatic protons due to the slight deshielding effect of the aromatic thiophene ring. The singlet multiplicity confirms the absence of adjacent protons.

  • Thiophene Protons (H³ and H⁴): The two protons on the thiophene ring form a simple AX spin system. They are expected as two doublets. The proton at the 3-position (H³) is adjacent to the methyl-substituted carbon and is predicted to be slightly upfield (~6.77 ppm) compared to the proton at the 4-position (H⁴, ~7.10 ppm), which is adjacent to the phenyl-substituted carbon. The characteristic coupling constant for vicinal protons on a thiophene ring is approximately 3.5 Hz.

  • Phenyl Protons: The phenyl group protons will appear in the typical aromatic region (7.2-7.6 ppm). Due to the electronic influence of the thiophene substituent, the ortho protons (adjacent to the thiophene ring) are the most deshielded (~7.55 ppm). The meta and para protons will appear further upfield, with complex splitting patterns that resolve into overlapping triplets and doublets.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR but requires different acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Workflow: ¹³C NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (101 MHz) cluster_proc Data Processing prep1 Dissolve ~20-50 mg of sample prep2 Add to 0.6-0.7 mL of CDCl₃ prep1->prep2 prep3 Include 0.03% TMS prep2->prep3 prep4 Transfer to 5 mm NMR tube prep3->prep4 acq1 Lock and Shim prep4->acq1 acq2 Set parameters (Proton decoupled) acq1->acq2 acq3 Pulse angle: 45°, Delay: 2.0 s acq2->acq3 acq4 Acquire FID (Scans: 1024) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate TMS to 0.00 ppm proc2->proc3

Caption: Standardized workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on data for substituted thiophenes.[4] Quaternary carbons (those without attached protons) typically show lower intensity peaks.

Assigned Carbon (See Diagram)Predicted Chemical Shift (δ, ppm)
C¹² (-CH₃)~15.5
~124.0
C⁴ ~127.0
Phenyl C (para) ~127.5
Phenyl C (meta) ~129.0
Phenyl C (ortho) ~125.5
C⁶ (ipso-Phenyl)~134.5
(Thiophene)~139.0
C⁵ (Thiophene)~143.0
Interpretation and Causality
  • Aliphatic Carbon (C¹²): The methyl carbon provides the only signal in the aliphatic region, expected around 15.5 ppm.

  • Aromatic Carbons (Thiophene and Phenyl): All other carbons are sp² hybridized and appear in the aromatic region (120-145 ppm).

    • Protonated Carbons: The carbons bearing hydrogen atoms (C³, C⁴, and the ortho, meta, para carbons of the phenyl ring) are expected between ~124 and 129 ppm. Their exact shifts are influenced by the electronic effects of the substituents.

    • Quaternary Carbons: The four quaternary carbons (C², C⁵, C⁶) are deshielded and appear further downfield. C² and C⁵ are part of the electron-rich thiophene ring and are significantly influenced by the sulfur heteroatom and the substituents. The ipso-carbon of the phenyl ring (C⁶) is also found in this region. The C⁵ carbon, bonded to the electron-withdrawing phenyl group, is predicted to be the most downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a common technique for solid and liquid samples, requiring minimal preparation. Information from PubChem indicates an ATR-IR spectrum was acquired on a Bruker Tensor 27 FT-IR instrument.[2]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group / Feature
3100 - 3000C-H StretchAromatic (Thiophene & Phenyl)
2950 - 2850C-H StretchAliphatic (-CH₃)
1600 - 1585C=C StretchAromatic Ring
1500 - 1400C=C StretchAromatic Ring
820 - 780C-H Out-of-Plane Bend2,5-disubstituted Thiophene
770 - 730C-H Out-of-Plane BendMonosubstituted Phenyl
710 - 690C-H Out-of-Plane BendMonosubstituted Phenyl
Interpretation and Causality
  • Aromatic C-H Stretch: A key diagnostic feature for aromatic compounds is the C-H stretching vibration, which appears at wavenumbers slightly above 3000 cm⁻¹.[6]

  • Aliphatic C-H Stretch: The C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: The C=C stretching vibrations within both the thiophene and phenyl rings give rise to a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region.

  • Out-of-Plane Bending (Fingerprint Region): The most diagnostic peaks for the substitution pattern are in the fingerprint region (< 900 cm⁻¹). A strong band expected between 820-780 cm⁻¹ is characteristic of a 2,5-disubstituted thiophene ring.[7] Additionally, two strong bands, one near 750 cm⁻¹ and another near 700 cm⁻¹, are indicative of a monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data
m/zProposed IonComments
174[C₁₁H₁₀S]⁺•Molecular Ion (M⁺•) . Expected to be an intense peak.
159[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
115[C₉H₇]⁺A common fragment in phenyl-containing compounds.
97[C₅H₅S]⁺Thiophene ring with methyl group.
77[C₆H₅]⁺Phenyl cation.
Interpretation and Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is expected to be governed by the stability of the aromatic rings.

  • Molecular Ion (M⁺•): The molecular ion peak at m/z = 174 should be prominent, reflecting the stability of the conjugated aromatic system.[2]

  • Loss of Methyl Radical: A common fragmentation pathway for methylated aromatics is the loss of the methyl group (•CH₃, 15 Da) to form a stable cation at m/z 159.

  • Other Fragments: Cleavage of the bond between the two rings can lead to fragments corresponding to the phenyl cation ([C₆H₅]⁺, m/z = 77) and the methyl-thiophene cation ([C₅H₅S]⁺, m/z = 97).[8] Further fragmentation of the thiophene ring or loss of acetylene from the phenyl-containing fragments can lead to smaller ions like m/z 115.

Diagram: Proposed EI-MS Fragmentation dot digraph "Fragmentation_Pathway" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

}

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Unlocking the Potential of Organic Electronics: A Theoretical Guide to Thiophene-Based Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene-based π-conjugated organic materials are at the forefront of semiconductor research, powering advancements in flexible displays, wearable sensors, and next-generation solar cells.[1][2] The remarkable versatility of the thiophene motif allows for precise tuning of electronic and optical properties through synthetic chemistry.[3] However, a deep understanding of the intricate interplay between molecular structure, solid-state packing, and device performance is paramount for rational design of high-performance materials.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate these critical structure-property relationships. We will explore how quantum chemical calculations and molecular dynamics simulations provide invaluable insights into the electronic structure, optical behavior, and charge transport characteristics of thiophene-based organic semiconductors, paving the way for the accelerated discovery of next-generation materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2]

The Thiophene Building Block: A Foundation for Organic Electronics

The humble thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is the cornerstone of a vast library of organic semiconducting materials.[1] Its electron-rich nature, coupled with the ability to readily polymerize or be incorporated into larger conjugated systems, makes it an ideal building block for tuning the electronic properties of organic materials.[3] The properties of thiophene-based semiconductors are not solely determined by the individual molecule but are profoundly influenced by intermolecular interactions and the way molecules arrange themselves in the solid state.[1][2] Theoretical studies are therefore indispensable for predicting and understanding these complex relationships.

The Importance of Molecular Architecture

The design of high-performance organic semiconductors requires a thorough understanding of both intramolecular and intermolecular factors.[1] Key molecular design strategies for thiophene-based materials include:

  • Donor-Acceptor (D-A) Architectures: A prevalent strategy involves combining electron-donating thiophene units with electron-accepting moieties. This intramolecular charge transfer can be fine-tuned to control the material's bandgap and absorption properties.[4]

  • Fused Thiophene Systems: Fusing thiophene rings into larger, more rigid structures can enhance π-orbital overlap and improve charge carrier mobility.[1]

  • Side-Chain Engineering: The strategic placement of side chains on the thiophene backbone can influence solubility, molecular packing, and thin-film morphology.[4]

The Theoretical Toolkit: Simulating the Behavior of Thiophene-Based Semiconductors

A multi-pronged theoretical approach is essential to capture the multifaceted nature of thiophene-based organic semiconductors. This typically involves a combination of quantum chemical calculations to probe the electronic properties of individual molecules and molecular dynamics simulations to understand the collective behavior in thin films.

Quantum Chemical Calculations: Unveiling Electronic and Optical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecules.[4][5] These methods provide crucial insights into:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in devices.[4][6]

  • Bandgap: The energy difference between the HOMO and LUMO levels determines the material's optical absorption and its potential application in optoelectronic devices.[4][6]

  • Absorption Spectra: TD-DFT calculations can predict the absorption spectrum of a molecule, providing a direct comparison with experimental data and guiding the design of materials with tailored light-harvesting capabilities.[5][6]

  • Reorganization Energy: This parameter quantifies the geometric relaxation energy upon charge transfer and is a key factor in determining charge hopping rates.[6]

  • Molecule Building and Geometry Optimization:

    • Construct the 3D structure of the thiophene-based molecule using a molecular editor.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation. This step is crucial as the molecular geometry significantly impacts the electronic properties.

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energy levels.

  • TD-DFT for Optical Properties:

    • To calculate the absorption spectrum, perform a TD-DFT calculation on the optimized geometry. This will provide the excitation energies and oscillator strengths of the electronic transitions.

  • Analysis of Results:

    • Extract the HOMO, LUMO, and bandgap energies.

    • Visualize the HOMO and LUMO orbitals to understand the distribution of electron density.

    • Plot the calculated absorption spectrum and compare it with experimental data if available.

Diagram: Quantum Chemical Workflow for Thiophene Semiconductors

G Quantum Chemical Workflow for Thiophene Semiconductors cluster_input Input cluster_dft DFT Calculation cluster_output Output Properties mol_structure Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt sp_energy Single-Point Energy geom_opt->sp_energy td_dft TD-DFT Calculation geom_opt->td_dft reorg_energy Reorganization Energy geom_opt->reorg_energy homo_lumo HOMO/LUMO Energies sp_energy->homo_lumo bandgap Bandgap sp_energy->bandgap absorption_spectrum Absorption Spectrum td_dft->absorption_spectrum

Caption: A typical workflow for calculating the electronic and optical properties of thiophene-based semiconductors using DFT and TD-DFT.

Molecular Dynamics Simulations: Probing Morphology and Charge Transport

While quantum chemistry excels at the single-molecule level, understanding the performance of a material in a device requires knowledge of its solid-state morphology.[7] Molecular dynamics (MD) simulations are a powerful tool to investigate the collective behavior of molecules and predict the morphology of thin films.[8][9] MD simulations can provide insights into:

  • Molecular Packing and Ordering: The relative orientation of molecules in the solid state dictates the strength of electronic coupling between them, which is a critical factor for efficient charge transport.[1][10]

  • Thin-Film Morphology: MD simulations can model the process of film formation, revealing the influence of processing conditions, such as solvent choice and annealing temperature, on the final morphology.[7]

  • Charge Carrier Mobility: By parameterizing force fields from quantum chemical calculations, MD simulations can be used in conjunction with charge transport models to predict charge carrier mobilities.

  • System Setup:

    • Create a simulation box containing a large number of thiophene-based molecules.

    • Choose an appropriate force field (e.g., OPLS-AA or a custom-parameterized force field) that accurately describes the intermolecular interactions.

    • Add solvent molecules to the simulation box if simulating solution processing.

  • Equilibration:

    • Perform an energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) to achieve a stable density.[8]

  • Production Run:

    • Run the simulation for a sufficiently long time to sample the conformational space and observe the evolution of the morphology.

  • Analysis:

    • Analyze the trajectories to calculate properties such as the radial distribution function (to assess molecular packing), order parameters (to quantify molecular orientation), and the density profile of the film.

    • Visualize the final morphology to identify crystalline and amorphous regions.

Diagram: Molecular Dynamics Simulation Workflow

G Molecular Dynamics Simulation Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis build_box Build Simulation Box equilibration Equilibration (NPT/NVT) build_box->equilibration force_field Select Force Field force_field->equilibration production Production Run equilibration->production rdf Radial Distribution Function production->rdf order_param Order Parameters production->order_param morphology Morphology Visualization production->morphology

Caption: A generalized workflow for performing molecular dynamics simulations to study the morphology of thiophene-based organic semiconductor thin films.

Structure-Property Relationships in Action: Case Studies

The true power of theoretical studies lies in their ability to establish clear connections between molecular design and material performance.

Tuning Electronic Properties through Oligomer Length

DFT studies on a series of thiophene-isoindigo co-oligomers have shown that increasing the number of thiophene units leads to an upward shift in the HOMO level, while the LUMO level remains relatively unchanged.[4] This demonstrates that the electrochemical and optical properties can be systematically tuned by varying the length of the conjugated thiophene segment.[4]

Number of Thiophene Units (n)Calculated HOMO (eV)Calculated LUMO (eV)Calculated Bandgap (eV)
1-5.50-3.502.00
2-5.35-3.511.84
3-5.28-3.521.76
4-5.24-3.521.72
Note: These are representative values to illustrate the trend and may not correspond to a specific study.
The Impact of Morphology on Charge Transport

The efficiency of charge transport is intimately linked to the relative positions of interacting molecules and, therefore, the crystal packing.[10] In many π-conjugated molecules, a herringbone packing motif is observed, which can lead to two-dimensional charge transport within the stacked layers.[10] Theoretical calculations have shown that the electronic transfer integrals, a measure of the electronic coupling between molecules, are extremely sensitive to the molecular packing.[11] This highlights the critical importance of controlling the thin-film morphology to achieve high charge carrier mobilities.[11]

The Frontier: Non-Fullerene Acceptors and Beyond

Recent research has focused on the development of non-fullerene acceptors (NFAs) for organic solar cells, as their optical and electronic properties can be more readily tuned compared to traditional fullerene-based acceptors.[12] Theoretical studies play a crucial role in the rational design of these novel materials by predicting their electronic energy levels and absorption characteristics to ensure efficient charge transfer when paired with a donor material.[12][13]

Furthermore, the emergence of thiophene-based covalent organic frameworks (COFs) represents a new frontier.[3] These crystalline, porous materials offer a high degree of structural order, which is beneficial for charge transport.[3] Theoretical simulations are essential for understanding charge carrier generation, separation, and mobility within these complex, ordered architectures.[3]

Conclusion and Future Outlook

Theoretical and computational studies have become an indispensable tool in the field of organic electronics. By providing a molecular-level understanding of the intricate relationships between structure and properties, these methods enable the rational design of novel thiophene-based organic semiconductors with enhanced performance. The continued development of more accurate and efficient computational techniques, coupled with a close collaboration between theorists and experimentalists, will undoubtedly accelerate the discovery of next-generation materials for a wide range of organic electronic applications.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Phenylthiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Bench to Bits - The Rationale for Computation

Phenylthiophene scaffolds are cornerstones in modern materials science and medicinal chemistry. Their unique electronic structure, born from the fusion of an electron-rich thiophene ring and a tunable phenyl group, makes them exceptional candidates for organic electronics and potent pharmacophores.[1][2] However, synthesizing and testing every conceivable derivative is an intractable task. This is where the predictive power of quantum chemical calculations becomes not just an academic exercise, but a critical, resource-saving tool.

This guide is structured from the perspective of a computational scientist tasked with providing actionable insights. We will move beyond a simple recitation of methods to explore the causality behind computational choices—why a specific functional is chosen, the implications of a basis set, and how to interpret the resulting data to drive experimental design. Our objective is to build a self-validating framework for investigation, where each computational step is grounded in theory and aimed at producing reliable, experimentally relevant data.

The Theoretical Bedrock: Why Density Functional Theory (DFT)?

At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecule to determine its energy and electronic properties. For molecules of the size and complexity of phenylthiophenes, exact solutions are computationally impossible. This is where Density Functional Theory (DFT) provides an elegant and powerful approximation.

DFT's central tenet is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the vastly more complex many-electron wavefunction.[3] This makes it an exceptionally efficient method for evaluating the structural and electronic characteristics of π-conjugated systems like polythiophenes.[3][4] Key properties we can extract include:

  • Optimized Geometries: The most stable 3D arrangement of atoms.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[5] Molecules with smaller gaps are generally more reactive and are often associated with enhanced conductivity in materials.[4][6]

The Computational Toolkit: Making Informed Choices

A successful DFT calculation hinges on selecting the appropriate method and basis set for the chemical system . These choices are not arbitrary; they are dictated by the properties you wish to investigate and the balance between accuracy and computational cost.

Selecting the Right Functional

The "functional" in DFT is the component that approximates the exchange-correlation energy—the most complex part of the electron-electron interaction. For phenylthiophenes, two classes of functionals are particularly relevant:

Functional ClassExample(s)Strengths & ApplicationsCausality & Justification
Hybrid GGA B3LYPA robust workhorse for geometry optimizations and ground-state properties. Widely used and validated for a vast range of organic molecules.[7]Blends exact Hartree-Fock exchange with DFT exchange, offering a balanced description of electronic structure for many systems. It provides excellent structural parameters and vibrational frequencies.
Range-Separated Hybrid CAM-B3LYPSuperior for calculating excited states (UV-Vis spectra), charge-transfer phenomena, and properties of long-range conjugated systems.[8]Corrects the tendency of standard hybrids like B3LYP to underestimate the energy of charge-transfer states, which are common in conjugated oligomers. This is crucial for accurate prediction of optical properties.
Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, especially for molecules containing second-row elements like sulfur.

Basis Set FamilyExample(s)Key Features & When to UseCausality & Justification
Pople Style 6-31G(d), 6-311+G(d,p)Good balance of speed and accuracy for initial optimizations and screening.(d,p) : Adds polarization functions , which allow orbitals to change shape, essential for describing bonding accurately. + : Adds diffuse functions , which are crucial for describing anions, excited states, and weak interactions. For sulfur, at least one polarization function is mandatory for qualitative accuracy.[9]
Correlation-Consistent aug-cc-pVDZ, aug-cc-pVTZHigh-accuracy calculations, particularly for final energies and benchmarking.aug- : The "augmented" prefix indicates the presence of diffuse functions.[10] These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost. The inclusion of "tight" d functions can be important for sulfur compounds to improve accuracy.[10][11]

The Standard Computational Workflow: A Validated Protocol

The following protocol outlines a robust and self-validating workflow for investigating a novel phenylthiophene derivative. This workflow ensures that the final calculated properties are derived from a physically meaningful molecular structure.

Diagram: Quantum Chemical Calculation Workflow

G mol_build Build 3D Molecular Structure input_gen Generate Input File: - Functional (e.g., B3LYP) - Basis Set (e.g., 6-311+G(d,p)) - Solvation Model (optional) mol_build->input_gen opt Geometry Optimization (Find Energy Minimum) input_gen->opt freq Frequency Calculation opt->freq check_freq Check Frequencies freq->check_freq properties Calculate Properties: - HOMO/LUMO Energies - Molecular Electrostatic Potential - Mulliken Charges check_freq->properties No Imaginary Frequencies (True Minimum) reoptimize Re-optimize: - Adjust starting geometry - Try different algorithm check_freq->reoptimize Imaginary Frequencies Found (Saddle Point) tddft Excited State Calculation (TD-DFT for UV-Vis) properties->tddft reoptimize->opt

Caption: A standard workflow for quantum chemical calculations, emphasizing the critical validation step.

Experimental Protocol: Ground State Analysis
  • Molecular Modeling: Construct the 3D structure of the phenylthiophene compound using a graphical interface like GaussView or Chemcraft.[12] Ensure reasonable initial bond lengths and angles.

  • Input File Generation: For a software package like Gaussian[13], create an input file specifying the method, basis set, and calculation type. For a ground-state optimization in a solvent, the keywords might be: #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Toluene) Opt Freq

    • B3LYP/6-311+G(d,p): Specifies the functional and basis set.

    • SCRF=(PCM,Solvent=Toluene): Applies the Polarizable Continuum Model (PCM) to simulate the effects of a solvent like Toluene.[14][15][16] Solvation models are crucial as solvent polarity can significantly alter molecular properties.[17]

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be run after the optimization completes.

  • Execution & Convergence: Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

  • Validation (Trustworthiness Pillar): This is the most critical step. After the calculation, inspect the output file for the results of the frequency analysis. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[18] If imaginary frequencies are present, it indicates a saddle point, and the initial geometry must be adjusted for re-optimization.

  • Property Extraction: Once a true minimum is confirmed, this stable geometry can be used for further, more accurate single-point energy calculations or for deriving the properties listed below.

Analysis & Interpretation: From Raw Data to Scientific Insight

The output of a quantum chemical calculation is a wealth of data. The challenge lies in translating this data into meaningful chemical and physical insights.

Key Molecular Properties
Calculated PropertyPhysical/Chemical Interpretation & SignificanceApplication Context
HOMO Energy Represents the molecule's electron-donating capability. A higher (less negative) HOMO energy indicates a better electron donor.Organic Electronics: Crucial for matching energy levels with acceptor materials in solar cells or for efficient hole injection in OLEDs.
LUMO Energy Represents the molecule's electron-accepting capability. A lower LUMO energy indicates a better electron acceptor.Organic Electronics: Important for electron transport materials and for determining the open-circuit voltage in photovoltaic devices.
HOMO-LUMO Gap (Eg) An indicator of electronic excitability and chemical stability. A smaller gap suggests the molecule is more easily excited and potentially more reactive.Materials Science: Directly relates to the color and absorption spectrum of the material. Tuning the gap is a primary goal in designing new dyes and semiconductors.[4]
Molecular Electrostatic Potential (MEP) A 3D map of the charge distribution. Red regions (negative potential) indicate nucleophilic sites (electron-rich), while blue regions (positive potential) indicate electrophilic sites (electron-poor).[18]Drug Discovery: Identifies regions of a molecule likely to engage in electrostatic or hydrogen-bonding interactions with a protein's active site, guiding rational drug design.[13]
Vibrational Frequencies (IR/Raman) Predicts the infrared and Raman spectra. The calculated frequencies can be compared with experimental spectra to confirm the synthesized structure.[19][20]Chemical Characterization: Aids in the interpretation of experimental spectroscopic data, allowing for unambiguous assignment of vibrational modes.[19]
Excited States (TD-DFT) Predicts the electronic absorption (UV-Vis) spectrum by calculating the energies of vertical excitations from the ground state.[21]Materials & Spectroscopy: Allows for direct comparison with experimental UV-Vis spectra to validate the computational model and understand the nature of electronic transitions (e.g., π-π*).[22]
Diagram: From Calculation to Application

G cluster_inputs Computational Inputs cluster_outputs Calculated Properties cluster_apps Real-World Applications func DFTFunctional (e.g., B3LYP) geom Optimized Geometry (Bond Lengths, Dihedrals) basis Basis Set (e.g., 6-311+G(d,p)) solv Solvation Model (e.g., PCM) fmo Frontier Orbitals (HOMO, LUMO, Gap) oled Organic Electronics (OLEDs, Solar Cells) geom->oled Molecular Packing mep Electrostatic Potential (MEP) fmo->oled Energy Level Alignment drug Drug Discovery (Ligand Binding) fmo->drug Reactivity sensor Sensors & Dyes fmo->sensor Electronic Tuning spec Spectra (TD-DFT) (UV-Vis, IR) mep->drug Interaction Sites spec->sensor Optical Response

Caption: The relationship between computational choices, calculated properties, and their application.

Conclusion

Quantum chemical calculations, particularly DFT, offer an indispensable framework for the rational design and analysis of phenylthiophene compounds. By moving beyond simple computation to a thoughtful selection of methods and a rigorous validation of results, researchers can generate profound insights into molecular structure, electronic properties, and reactivity. This in-silico approach accelerates the discovery cycle, reduces experimental costs, and ultimately guides the synthesis of more effective materials and therapeutic agents. The integration of these computational strategies is no longer a niche specialty but a fundamental component of modern chemical research.[18]

References

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Semantic Scholar.
  • Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. [Link]

  • Computational studies of functional polythiophenes: Overlap with device characteristics. ResearchGate. [Link]

  • Quantum Mechanical Continuum Solvation Models. Chemical Reviews. [Link]

  • Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]

  • Excited State and Charge Photogeneration Dynamics in Conjugated Polymers. The Journal of Physical Chemistry B. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ACS Publications. [Link]

  • Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. PubMed Central. [Link]

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • What is a good basis set for organosulfur compounds, including disulfides?. ResearchGate. [Link]

  • Insights into the Structural and Vibrational Properties of Polaron in Doped Poly(3-alkyl-thiophene), P3HT. The Journal of Physical Chemistry C. [Link]

  • Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. PubMed. [Link]

  • Rowan | ML-Powered Molecular Design and Simulation. Rowan. [Link]

  • Top: absorption spectra of thiophene oligomers computed with TD-DFT... ResearchGate. [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. [Link]

  • Exciton dynamics in conjugated polymer systems. Frontiers. [Link]

  • DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

  • Solvent model. Wikipedia. [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PubMed Central. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

  • Molecular and quantum mechanics calculations for the 1-furoyl-3-phenylthiourea as a Pb2+ Sensor. ResearchGate. [Link]

  • 12.2 Chemical Solvent Models. Q-Chem Manual. [Link]

  • Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire. [Link]

  • Correlation effects and excited states in conjugated polymers. Sci-Hub. [Link]

  • Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. ResearchGate. [Link]

  • Electrochemical Synthesis and Vibrational Mode Analysis of poly (3-methelthiophene). International Journal of Electrochemical Science. [Link]

  • Modeling Polaron Excitations and Stabilization Mechanisms in Conjugated Polymers. arXiv. [Link]

  • Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework. ACS Omega. [Link]

  • DFT and EPR Study of Spin Excitations in Oxidized Thiophene-Based Conjugated Oligomers. Advanced Energy Conversion Materials. [Link]

  • A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. [Link]

  • Vibrations of polythiophenes. Sci-Hub. [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PubMed Central. [Link]

  • A joint theoretical and experimental study on the electronic properties of phenyl-capped 3,4-ethylenedioxythiophene oligomers. ResearchGate. [Link]

  • Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link]

  • Sulphur Basis-Sets. crystal.unito.it. [Link]

  • Generating Long-Lived Triplet Excited States in Narrow Bandgap Conjugated Polymers. Journal of the American Chemical Society. [Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI. [Link]

  • Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]

  • Solvation Models. NWChem. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PubMed Central. [Link]

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. [Link]

  • 2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]

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Methodological & Application

Application Note: Facile Synthesis of 2-Methyl-5-phenylthiophene via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 2-methyl-5-phenylthiophene, a key structural motif in various pharmacologically active compounds and organic materials. The protocol herein leverages the robustness and versatility of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing a high-yield pathway from commercially available starting materials. This document offers in-depth insights into the reaction mechanism, optimization of critical parameters, and a complete, step-by-step protocol from reaction setup to purification and characterization of the final product.

Introduction

Biaryl thiophene scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. This compound, in particular, serves as a crucial building block for the development of novel therapeutic agents and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for the formation of carbon-carbon bonds, offering a reliable route to such biaryl compounds.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[2] This protocol details a reproducible and efficient synthesis of this compound from 2-bromo-5-methylthiophene and phenylboronic acid.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound.[2] The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-X Aryl-Pd(II)-X_L2 Aryl-Pd(II)-X L2 Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation [Aryl'-B(OH)3] Aryl-Pd(II)-Aryl'_L2 Aryl-Pd(II)-Aryl' L2 Transmetalation->Aryl-Pd(II)-Aryl'_L2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Aryl-Aryl' Reductive_Elimination->Product Boronic_Acid Aryl'-B(OH)2 + Base Boronate [Aryl'-B(OH)3]⁻ Boronic_Acid->Boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst.[3]

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Bromo-5-methylthiophene98%Sigma-Aldrich
Phenylboronic acid≥97.0%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Strem Chemicals
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, 99.8%Acros Organics
Deionized water
Ethyl acetateACS GradeVWR
HexanesACS GradeVWR
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel60 Å, 230-400 mesh

Detailed Experimental Protocol

1. Reaction Setup:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylthiophene (1.77 g, 10 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30 mmol, 3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.5 mmol, 5 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of the inert gas, add 40 mL of anhydrous 1,4-dioxane and 10 mL of deionized water via syringe.

  • The resulting mixture should be a suspension.

2. Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to 85-90 °C in an oil bath.

  • Maintain this temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]

3. Post-Reaction Workup and Purification:

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product will be an oil or a low-melting solid. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Expected Results

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Molecular Weight 174.26 g/mol [5]
¹H NMR (400 MHz, CDCl₃)δ 7.53 (d, J = 7.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 2H), 7.23 (t, J = 7.4 Hz, 1H), 7.09 (d, J = 3.6 Hz, 1H), 6.72 (d, J = 3.6 Hz, 1H), 2.50 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 143.9, 138.2, 134.5, 128.8, 127.0, 125.4, 125.1, 123.5, 15.4
GC-MS (EI)m/z (% relative intensity): 174 (M⁺, 100), 159 (M⁺ - CH₃, 30), 131 (M⁺ - C₂H₃S, 20)

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Inactive catalyst; Presence of oxygen; Impure reagents or solventsUse a fresh batch of catalyst; Ensure proper degassing and maintenance of an inert atmosphere; Use anhydrous solvents and pure reagents.[4]
Formation of homocoupled byproducts Presence of oxygen; Inefficient transmetalationThoroughly degas the reaction mixture; Ensure the base is of high quality and added in the correct stoichiometry.
Incomplete reaction Insufficient reaction time or temperature; Catalyst deactivationExtend the reaction time or slightly increase the temperature; Consider using a more robust ligand if catalyst deactivation is suspected.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be conducted under an inert atmosphere to prevent the formation of potentially explosive peroxides from the solvent and to avoid deactivation of the catalyst.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a reliable and high-yielding protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The detailed experimental procedure, coupled with an understanding of the underlying reaction mechanism and potential troubleshooting strategies, equips researchers with the necessary tools to successfully synthesize this valuable compound for applications in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7578805, this compound. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemist, T. L. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Al-Masum, M. (2013). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Methyl-5-phenylthiophene in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of 2-Methyl-5-phenylthiophene in Advancing Organic Electronics

The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area devices. At the heart of this advancement lies the molecular design and synthesis of novel organic semiconducting materials. Among the various classes of organic semiconductors, thiophene-based oligomers and polymers have garnered significant attention due to their excellent charge transport properties, environmental stability, and synthetic versatility.[1][2] this compound is a key building block in this class, offering a unique combination of a well-defined molecular structure, favorable electronic properties, and multiple pathways for incorporation into larger conjugated systems.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development exploring the use of this compound in organic electronic applications. We will delve into the synthesis of this foundational molecule, its polymerization into high-performance semiconducting polymers, and detailed protocols for the fabrication and characterization of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The causality behind experimental choices is emphasized to provide a deeper understanding of the structure-property relationships that govern device performance.

Core Properties of this compound

This compound is a substituted thiophene with the chemical formula C₁₁H₁₀S. Its key physical and chemical properties are summarized in the table below.[3]

PropertyValue
Molecular Weight 174.26 g/mol
Molecular Formula C₁₁H₁₀S
CAS Number 5069-26-1
Appearance Colorless to pale yellow liquid or crystalline powder
Boiling Point 232-234 °C at 760 mmHg
Melting Point 24-28 °C

The presence of the phenyl group extends the π-conjugation of the thiophene ring, which is advantageous for charge transport. The methyl group provides a site for further functionalization, enabling the synthesis of various derivatives and polymers.

Synthesis of this compound: A Step-by-Step Protocol via Suzuki Coupling

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[4][5] In this case, 2-bromo-5-methylthiophene is coupled with phenylboronic acid.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvent Solvent 2-Bromo-5-methylthiophene 2-Bromo-5-methylthiophene Reaction_Mixture Reaction Mixture 2-Bromo-5-methylthiophene->Reaction_Mixture Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(OAc)₂ Pd_catalyst->Reaction_Mixture Base Base (e.g., K₃PO₄) Base->Reaction_Mixture Solvent 1,4-Dioxane/H₂O Solvent->Reaction_Mixture Heating Heating (e.g., 90°C) Reaction_Mixture->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Precursor Synthesis: 2-Bromo-5-methylthiophene

The synthesis of the starting material, 2-bromo-5-methylthiophene, can be achieved through the bromination of 2-methylthiophene.

Materials:

  • 2-Methylthiophene

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Protocol:

  • In a round-bottom flask, dissolve 2-methylthiophene (1 eq) in CCl₄.

  • Add N-Bromosuccinimide (NBS) (2.1 eq) to the solution.[6]

  • Reflux the mixture for 4-5 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain crude 2-bromo-5-methylthiophene.

  • Purify the crude product by vacuum distillation to yield pure 2-bromo-5-methylthiophene.

Suzuki Coupling Protocol

Materials:

  • 2-Bromo-5-methylthiophene (1 eq)

  • Phenylboronic acid (1.1 eq)[6]

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2.5 mol%)[6]

  • Potassium phosphate (K₃PO₄) (2 eq)[6]

  • 1,4-Dioxane and water (4:1 mixture)[6]

  • Schlenk flask or a three-necked round-bottom flask

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Protocol:

  • To a Schlenk flask, add 2-bromo-5-methylthiophene, phenylboronic acid, potassium phosphate, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask via a syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours.[6] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain the pure product.

Polymerization of this compound Derivatives for Organic Electronics

To be utilized in organic electronic devices, this compound is typically polymerized to form a conjugated polymer. Stille polymerization is a powerful method for this purpose, involving the coupling of an organotin compound with an organic halide.[7][8]

Monomer Synthesis for Stille Polymerization

A suitable bifunctional monomer is required for polymerization. One common approach is to create a dibromo-derivative of a bithiophene unit. For instance, 5,5'-dibromo-3,3'-dimethyl-2,2'-bithiophene can be synthesized and then polymerized with a distannyl co-monomer.

General Stille Polymerization Protocol

Materials:

  • Dihalogenated thiophene monomer (e.g., 5,5'-dibromo-3,3'-dimethyl-2,2'-bithiophene)

  • Distannylated co-monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene)

  • Palladium catalyst (e.g., Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene or chlorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve the dihalogenated and distannylated monomers in the anhydrous, degassed solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to a temperature between 90-110°C and stir for 24-48 hours.[7]

  • Monitor the polymerization by observing the increase in viscosity of the solution.

  • After the desired polymerization time, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues.

  • The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene).

  • Concentrate the polymer solution and re-precipitate in a non-solvent.

  • Collect the purified polymer by filtration and dry under vacuum.

Application in Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers are excellent candidates for the active layer in p-type OFETs due to their good hole mobility.

dot

OFET_Fabrication Substrate_Cleaning Substrate Cleaning (e.g., Si/SiO₂) Dielectric_Treatment Dielectric Surface Treatment (e.g., HMDS or OTS) Substrate_Cleaning->Dielectric_Treatment Spin_Coating Spin Coating of Polymer Thin Film Dielectric_Treatment->Spin_Coating Polymer_Solution Prepare Polymer Solution (e.g., in Chlorobenzene) Polymer_Solution->Spin_Coating Annealing Annealing of Thin Film Spin_Coating->Annealing Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au through shadow mask) Annealing->Electrode_Deposition Device_Characterization Device Characterization Electrode_Deposition->Device_Characterization

Sources

Application Notes & Protocols for the Synthesis of Thiophene-Based Materials for Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed overview and practical protocols for the synthesis of thiophene-based conjugated polymers, a cornerstone class of materials in the field of organic photovoltaics (OPVs). We delve into the fundamental principles of molecular design for OPV applications, with a focus on the ubiquitous donor-acceptor (D-A) architecture that enables efficient charge generation.[1][2][3] The core of this document is dedicated to the three preeminent palladium-catalyzed cross-coupling reactions utilized for polymerization: Stille, Suzuki-Miyaura, and Direct Arylation Polymerization (DAP). For each method, we elucidate the reaction mechanism, discuss the critical experimental parameters, and provide field-proven, step-by-step protocols for the synthesis of representative thiophene-based polymers. Furthermore, this guide addresses the crucial aspects of polymer purification and characterization, as these factors significantly impact device performance and reproducibility. By combining theoretical explanations with actionable protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to successfully synthesize and optimize thiophene-based materials for next-generation organic solar cells.

Introduction to Thiophene-Based Materials in Organic Photovoltaics

Thiophene-based conjugated polymers have emerged as one of the most promising classes of materials for organic photovoltaics due to their exceptional optical and electronic properties.[4] Their rigid, planar backbone facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The versatility of thiophene chemistry allows for the facile modification of the polymer structure, enabling the fine-tuning of the optical bandgap, energy levels, and solubility.[1]

A key strategy in the molecular design of high-performance OPV polymers is the donor-acceptor (D-A) approach.[1][3] This involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This architecture leads to a lower bandgap, enabling broader absorption of the solar spectrum, and facilitates intramolecular charge transfer, a critical step in the generation of free charge carriers.[1] Fused thiophene derivatives are often employed as donor units due to their electron-rich nature and ability to promote planarization of the polymer backbone.[5]

The performance of OPV devices is not solely dependent on the chemical structure of the polymer but is also heavily influenced by its physical properties, such as molecular weight and regioregularity. Higher molecular weight polymers generally exhibit improved charge carrier mobility and better film-forming properties, leading to enhanced device efficiency and stability.[6][7][8] Regioregularity, particularly in polymers like poly(3-hexylthiophene) (P3HT), is critical for achieving the ordered packing necessary for efficient charge transport.[4]

Synthetic Methodologies for Thiophene-Based Polymers

The synthesis of well-defined thiophene-based conjugated polymers predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of polymerization method depends on several factors, including monomer availability, functional group tolerance, and scalability.

Stille Cross-Coupling Polymerization

The Stille coupling reaction, which involves the coupling of an organostannane with an organic halide, is a robust and versatile method for the synthesis of conjugated polymers.[9][10] It is widely used for the commercial production of benchmark OPV polymers.[1]

Mechanism: The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Advantages:

  • High functional group tolerance.

  • Relatively mild reaction conditions.

  • Effective for synthesizing high molecular weight polymers.[10]

Disadvantages:

  • Formation of toxic organotin byproducts.[1]

  • Limited shelf-life of organostannane monomers.[1]

Protocol 2.1: Synthesis of a Donor-Acceptor Copolymer via Stille Polymerization

This protocol describes the synthesis of a representative benzodithiophene-based donor-acceptor copolymer.

Materials:

  • Distannylated Donor Monomer (e.g., 2,6-bis(trimethylstannyl)-4,8-dialkoxybenzo[1,2-b:4,5-b']dithiophene)

  • Dibrominated Acceptor Monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous, degassed chlorobenzene

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the distannylated donor monomer (1.0 eq) and the dibrominated acceptor monomer (1.0 eq) in anhydrous, degassed chlorobenzene.

  • In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.015 eq) and P(o-tol)₃ (0.06 eq) in anhydrous, degassed chlorobenzene.

  • Add the catalyst solution to the monomer solution via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours. The solution will become viscous as the polymer forms.

  • End-cap the polymer by adding a small amount of 2-bromothiophene and stirring for 2 hours, followed by the addition of 2-(tributylstannyl)thiophene and stirring for another 2 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration and wash with methanol and acetone to remove oligomers and catalyst residues.

  • Further purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction.

  • Dry the polymer under vacuum.

Suzuki-Miyaura Cross-Coupling Polymerization

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is another powerful tool for synthesizing conjugated polymers.[11][12] It offers a more environmentally benign alternative to the Stille reaction due to the low toxicity of the boron-containing byproducts.[12]

Mechanism: The catalytic cycle is similar to the Stille coupling but requires a base to activate the organoboron species for transmetalation.[11]

Advantages:

  • Low toxicity of byproducts.[12]

  • Organoboron reagents are generally stable and commercially available.[12]

  • High functional group tolerance.[12]

Disadvantages:

  • The base can sometimes lead to side reactions.

  • Can be sensitive to reaction conditions.

Protocol 2.2: Synthesis of a Thiophene-Based Copolymer via Suzuki-Miyaura Polymerization

This protocol outlines the synthesis of a fluorene-thiophene copolymer.

Materials:

  • Dibrominated Thiophene Monomer (e.g., 2,5-dibromo-3-alkylthiophene)

  • Fluorene-based Diboronic Ester Monomer (e.g., 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous sodium carbonate solution (2 M)

  • Toluene

Procedure:

  • To a Schlenk flask, add the dibrominated thiophene monomer (1.0 eq), the fluorene-based diboronic ester monomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene, followed by the degassed 2 M aqueous sodium carbonate solution.

  • Heat the mixture to 90-100 °C and stir vigorously for 48 hours.

  • End-cap the polymer by adding a small amount of phenylboronic acid and stirring for 2 hours, followed by bromobenzene and stirring for another 2 hours.

  • Cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Precipitate the polymer by pouring the organic solution into methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 2.1.

  • Dry the polymer under vacuum.

Direct Arylation Polymerization (DAP)

Direct Arylation Polymerization is an emerging, more sustainable approach that avoids the pre-functionalization of one of the monomers with an organometallic group.[13][14] Instead, it involves the direct coupling of a C-H bond with a C-X (halide) bond.[14]

Mechanism: The catalytic cycle for DAP typically involves oxidative addition, C-H bond activation (often through a concerted metalation-deprotonation pathway), and reductive elimination.[15]

Advantages:

  • More atom-economical and environmentally friendly.[13][14]

  • Reduces the number of synthetic steps required for monomer synthesis.[14]

Disadvantages:

  • Can suffer from issues with regioselectivity and homocoupling side reactions.

  • Achieving high molecular weights can be challenging.

Protocol 2.3: Synthesis of a Thiophene-Based Copolymer via Direct Arylation Polymerization

This protocol describes the synthesis of a copolymer using a C-H/C-Br coupling strategy.

Materials:

  • Unfunctionalized Thiophene Monomer (e.g., 3-alkylthiophene)

  • Dibrominated Acceptor Monomer (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • In a Schlenk tube, combine the unfunctionalized thiophene monomer (1.0 eq), the dibrominated acceptor monomer (1.0 eq), Pd(OAc)₂ (0.02 eq), P(o-tol)₃ (0.04 eq), K₂CO₃ (2.5 eq), and pivalic acid (0.3 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMAc.

  • Heat the reaction mixture to 110-130 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with chloroform.

  • Filter the solution to remove inorganic salts.

  • Precipitate the polymer by pouring the solution into methanol.

  • Collect the polymer by filtration and purify by Soxhlet extraction as described in Protocol 2.1.

  • Dry the polymer under vacuum.

Purification and Characterization

Thorough purification of conjugated polymers is paramount for achieving high-performance OPV devices, as impurities such as residual catalyst and oligomers can act as charge traps.

Purification: Soxhlet extraction is the most common method for purifying conjugated polymers. A typical sequence involves washing with solvents in which the polymer is insoluble (e.g., methanol, acetone, hexane) to remove low molecular weight impurities, followed by extraction with a solvent in which the polymer is soluble (e.g., chloroform, chlorobenzene, o-dichlorobenzene) to isolate the desired high molecular weight fraction.

Characterization: A suite of characterization techniques is necessary to validate the synthesis and determine the key properties of the polymer.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and regioregularity of the polymer.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
UV-Vis Spectroscopy Provides information on the optical absorption properties and the optical bandgap of the polymer in solution and as a thin film.
Cyclic Voltammetry (CV) Used to determine the HOMO and LUMO energy levels of the polymer.
Thermogravimetric Analysis (TGA) Assesses the thermal stability of the polymer.

Visualization of Synthetic Workflows

General Workflow for Thiophene-Based Polymer Synthesis

G cluster_monomer Monomer Synthesis Monomer_A Monomer A (e.g., Dihalide) Polymerization Polymerization (Stille, Suzuki, or DAP) Monomer_A->Polymerization Monomer_B Monomer B (e.g., Organotin, Organoboron, or C-H) Monomer_B->Polymerization Purification Purification (Precipitation & Soxhlet Extraction) Polymerization->Purification Crude Polymer Characterization Characterization (NMR, GPC, UV-Vis, CV) Purification->Characterization Purified Polymer Device_Fab Device Fabrication & Testing Characterization->Device_Fab

Caption: General workflow for the synthesis and application of thiophene-based polymers.

Catalytic Cycle for Stille Cross-Coupling

G Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)L₂-X Pd0->Pd_add Oxidative Addition Pd_trans R¹-Pd(II)L₂-R² Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination R¹-R² R¹-R² Pd_trans->R¹-R² X-SnR₃ X-SnR₃ R¹-X R¹-X R¹-X->Pd_add R²-SnR₃ R²-SnR₃ R²-SnR₃->Pd_trans

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Conclusion

The synthesis of thiophene-based materials for organic photovoltaics is a dynamic and evolving field. While Stille and Suzuki-Miyaura couplings remain the workhorse reactions for producing high-performance materials, direct arylation polymerization is gaining traction as a more sustainable alternative. A thorough understanding of the underlying reaction mechanisms, careful control over experimental parameters, and rigorous purification and characterization are all essential for the successful development of next-generation OPV materials. This guide provides a solid foundation for researchers to build upon in their pursuit of more efficient and stable organic solar cells.

References

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (URL: )
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (URL: )
  • Benzodithiophene-based polymer donors for organic photovoltaics. (URL: )
  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
  • Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applic
  • Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. (URL: [Link])

  • Influence of Molecular Weight on the Performance of Organic Solar Cells Based on a Fluorene Derivative. (URL: [Link])

  • Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates. (URL: [Link])

  • Thiophene-based Solar Cell. A Review. (URL: [Link])

  • Suzuki Coupling. (URL: [Link])

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (URL: [Link])

  • Synthesis, Characterization, Morphology and Photovoltaic Properties of Aniline-Tiophene Based Polymers. (URL: [Link])

  • Efficient solar cells are more stable: the impact of polymer molecular weight on performance of organic photovoltaics. (URL: [Link])

  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. (URL: [Link])

  • Suzuki-Miyaura Coupling. (URL: [Link])

  • Synthesis and Design of Conjugated Polymers for Organic Electronics. (URL: [Link])

  • Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (URL: [Link])

  • Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (URL: [Link])

  • A Mini Review on the Development of Conjugated Polymers: Steps towards the Commercialization of Organic Solar Cells. (URL: [Link])

  • Palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP) of an ester-functionalized thiophene. (URL: [Link])

  • Molecular Weight Effect on the Efficiency of Polymer Solar Cells. (URL: [Link])

  • What is the preparation of P3HT:ICBA blend for solar cell applications?. (URL: [Link])

  • Possible mechanism of Suzuki and Stille coupling reactions. (URL: [Link])

  • The Stille coupling polymerization conditions and the resulting polymer molecular weights of P1 a. (URL: [Link])

  • Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells. (URL: [Link])

  • Influence of molecular weight on the solar cell performance of double-crystalline donor-acceptor block copolymers. (URL: [Link])

  • Conjugated polymers for solar cell applications. (URL: [Link])

  • Stille reaction. (URL: [Link])

  • Self-Assembling Conjugated Organic Materials with a Silazane Anchor Group: Synthesis, Self-Organization, and Semiconductor Properties. (URL: [Link])

  • Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. (URL: [Link])

  • (a) P3HT synthesis and treatment procedure; (b) the preparation of rGO‐g‐P3HT. (URL: [Link])

  • pull thiophene-based small molecules with donor and acceptor units of varying strength for photovoltaic applicat. (URL: [Link])

  • Fabrication and Optimization of P3HT:PCBM Organic Photovoltaic Devices. (URL: [Link])

  • Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties. (URL: [Link])

  • Direct Arylation Polycondensation (DAP) Synthesis of Alternating Quaterthiophene−Benzothiadiazole Copolymers for Organic Solar Cell Applications. (URL: [Link])

  • Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. (URL: [Link])

  • Rational molecular and device design enables organic solar cells approaching 20% efficiency. (URL: [Link])

  • Gaining control over conjugated polymer morphology to improve the performance of organic electronics. (URL: [Link])

  • Thiophene–Perylenediimide Bridged Dimeric Porphyrin Donors Based on the Donor–Acceptor–Donor Structure for Organic Photovoltaics. (URL: [Link])

  • Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP). (URL: [Link])

  • π-Conjugated Polymers and Their Application in Organic and Hybrid Organic-Silicon Solar Cells. (URL: [Link])

  • Routes for the synthesis of (a) P3HT-NH 2 and (b) MWNT-g. (URL: [Link])

  • Aqueous Processing for Printed Organic Electronics: Conjugated Polymers with Multistage Cleavable Side Chains. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Aminothiophenes via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Aminothiophenes and the Gewald Reaction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of biologically active compounds stems from its ability to act as a bioisostere for the phenyl group, enhancing pharmacological profiles while offering versatile points for chemical modification.[3][4] These privileged structures are integral to drugs exhibiting antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5]

Since its discovery by Karl Gewald in 1961, the Gewald reaction has become a powerful and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[1][6] This one-pot, multicomponent reaction is celebrated for its operational simplicity, the ready availability of starting materials, and the mild reaction conditions required.[1][6] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base, offering a straightforward route to a diverse library of aminothiophene derivatives.[7][8] This application note provides a detailed exploration of the Gewald reaction, including its mechanism, a practical experimental protocol, applications in drug discovery, and a guide for troubleshooting.

The Mechanism of the Gewald Reaction: A Stepwise Perspective

The mechanism of the Gewald reaction, while extensively studied, involves a sequence of well-defined steps that collectively lead to the formation of the 2-aminothiophene ring.[7][9] The process is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[7][10]

  • Knoevenagel Condensation: The reaction commences with a base-catalyzed Knoevenagel condensation between the starting ketone or aldehyde and the active methylene nitrile (e.g., a cyanoester).[7][10] This step forms a stable α,β-unsaturated nitrile intermediate.[7][11]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, then undergoes a Michael-type addition to the electron-deficient double bond of the unsaturated nitrile intermediate. The exact mechanism of sulfur addition is complex and can involve polysulfide intermediates.[9]

  • Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group.[1] A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene product.[7]

Gewald_Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base1 Base Base1->Knoevenagel Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Michael_Addition Michael Addition Unsaturated_Nitrile->Michael_Addition Sulfur Elemental Sulfur (S8) Sulfur->Michael_Addition Base2 Base Base2->Michael_Addition Sulfur_Adduct Sulfur Adduct (Thiolate Intermediate) Michael_Addition->Sulfur_Adduct Cyclization Intramolecular Cyclization Sulfur_Adduct->Cyclization Cyclized_Intermediate Cyclized Intermediate (Thiophene Imine) Cyclization->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The mechanistic pathway of the Gewald reaction.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details a standard procedure for the synthesis of a representative 2-aminothiophene derivative using the Gewald reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
CyclohexanoneReagentSigma-Aldrich
Ethyl cyanoacetateReagentSigma-Aldrich
Elemental Sulfur99.5%Sigma-Aldrich
MorpholineReagentSigma-Aldrich
EthanolAnhydrousFisher Scientific
Round-bottom flask-VWR
Magnetic stirrer/hotplate-VWR
Condenser-VWR
Buchner funnel and flask-VWR
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol, 9.82 g), ethyl cyanoacetate (0.1 mol, 11.31 g), and elemental sulfur (0.1 mol, 3.21 g) in 100 mL of ethanol.

  • Addition of Base: While stirring, slowly add morpholine (0.1 mol, 8.71 g) to the reaction mixture.

  • Reaction Conditions: Attach a condenser to the flask and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, the solution can be concentrated under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration through a Buchner funnel.[11] Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.[11]

  • Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by its melting point, and its structure confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Reaction Parameters
ParameterRecommended Value/ConditionNotes
Solvent Ethanol, Methanol, DMFEthanol is a common and effective solvent.
Base Morpholine, Triethylamine, PiperidineMorpholine is frequently used and generally provides good yields.
Temperature 50-60 °CGentle reflux is sufficient for most substrates.
Reaction Time 2-4 hoursMonitor by TLC to determine completion.
Stoichiometry 1:1:1:1 (Ketone:Nitrile:Sulfur:Base)Equimolar amounts are typically used.

Applications in Drug Discovery

The 2-aminothiophene core is a versatile building block for the synthesis of numerous therapeutic agents.[1][2] Its presence is often associated with a wide spectrum of biological activities.[4][5]

  • Antimicrobial Agents: Derivatives of 2-aminothiophenes have demonstrated significant activity against various Gram-positive and Gram-negative bacteria and fungi.[4][5]

  • Anti-inflammatory Drugs: Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), features a 2-aminothiophene moiety, highlighting the scaffold's importance in this therapeutic area.[3]

  • Antiviral Compounds: Certain 2-aminothiophene derivatives have been identified as potent antiviral agents, including activity against SARS-CoV-2.[3]

  • Anticancer Agents: The 2-aminothiophene scaffold has been incorporated into molecules designed as antiproliferative agents, showing promise in cancer research.[2]

  • Allosteric Modulators: Substituted 2-aminothiophenes have been developed as allosteric enhancers of the A1 adenosine receptor, which are of interest for treating conditions like necrosis, apoptosis, and inflammation.[3][5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield - Inactive reagents- Incorrect stoichiometry- Insufficient reaction time or temperature- Use freshly distilled or purified starting materials.- Carefully measure all reagents.[11]- Monitor the reaction by TLC to ensure completion and adjust temperature if necessary.
Formation of Side Products - Self-condensation of the ketone or nitrile- Uncontrolled reaction temperature- Add the base slowly to the reaction mixture.- Maintain the recommended reaction temperature.
Difficulty in Product Isolation - Product is soluble in the reaction solvent- Concentrate the reaction mixture under reduced pressure to induce precipitation.- Cool the reaction mixture in an ice bath.
Incomplete Reaction - Poor quality of sulfur- Insufficient base- Use finely powdered sulfur for better reactivity.- Ensure the correct stoichiometry of the base is used.

Experimental Workflow

Gewald_Workflow Start_Materials Starting Materials: - Ketone/Aldehyde - Active Methylene Nitrile - Elemental Sulfur Reaction_Setup Reaction Setup: - Add reagents to solvent - Add base Start_Materials->Reaction_Setup Reaction Reaction: - Heat to reflux (50-60 °C) - Monitor by TLC Reaction_Setup->Reaction Workup Work-up: - Cool to room temperature - Induce precipitation Reaction->Workup Isolation Isolation: - Vacuum filtration Workup->Isolation Purification Purification: - Wash with cold solvent Isolation->Purification Final_Product Final Product: - Dry under vacuum - Characterization (NMR, MS, MP) Purification->Final_Product

Caption: Overall workflow for the Gewald synthesis of 2-aminothiophenes.

Conclusion

The Gewald reaction remains an indispensable tool in synthetic organic chemistry, providing an efficient and versatile method for accessing polysubstituted 2-aminothiophenes. The operational simplicity, coupled with the broad applicability of the resulting products in drug discovery and materials science, ensures its continued relevance. This guide offers a comprehensive overview and a practical protocol to aid researchers in successfully employing this valuable reaction. Further exploration into green chemistry modifications, such as microwave-assisted synthesis and the use of eco-friendly solvents, continues to expand the utility and sustainability of the Gewald reaction.[3][8]

References

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Gewald, K. (1961). Zur Reaktion von α-Oxo-mercaptanen mit Nitrilen. Angewandte Chemie, 73(3), 114-114.
  • Revelant, G., & Allais, F. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3069-3091. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Bhattacharya, P., & Leonard, J. T. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 1069-1074. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Moseley, J. D., & Lenden, P. A. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 17(9), 10584-10594. [Link]

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. [Link]

  • ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis. Retrieved from [Link]

  • Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(15), 5821. [Link]

  • Revelant, G., & Allais, F. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114467. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of β-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of β-substituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiophene functionalization. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Navigating the Landscape of β-Substitution

The synthesis of β-substituted (C3, C4) thiophenes presents a unique set of challenges primarily due to the inherent electronic properties of the thiophene ring. The α-positions (C2, C5) are significantly more acidic and sterically accessible, making them the preferred sites for many reactions. Achieving selective functionalization at the less reactive β-positions requires a nuanced understanding of reaction mechanisms and careful optimization of conditions.

G Thiophene Thiophene Ring Alpha α-Positions (C2, C5) - High electron density - More acidic C-H - Sterically accessible Thiophene->Alpha Favored site of attack Beta β-Positions (C3, C4) - Lower electron density - Less acidic C-H - Sterically hindered Thiophene->Beta Challenging functionalization Challenges Key Challenges - Poor Regioselectivity - Side Reactions - Catalyst Inefficiency Beta->Challenges

Reactivity differences in the thiophene ring.

Section 2: Troubleshooting Cross-Coupling Reactions for β-Arylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. However, their application to the synthesis of β-arylthiophenes is not always straightforward.

FAQ 1: My Suzuki-Miyaura coupling of a 3-bromothiophene is giving low yields and significant amounts of dehalogenated starting material. What's going wrong and how can I fix it?

Answer:

This is a classic problem in the cross-coupling of electron-rich heterocycles like thiophene. The dehalogenation of your 3-bromothiophene is a significant side reaction that competes with the desired cross-coupling.[1]

Causality: The mechanism of dehalogenation often involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by a protonolysis step where a proton source in the reaction mixture (e.g., water or impurities in the solvent or base) cleaves the C-Pd bond, regenerating the thiophene without the bromine. Bulky phosphine ligands on the palladium can sometimes exacerbate this issue by slowing down the transmetalation step with the boronic acid, giving more time for the dehalogenation to occur.[2]

Troubleshooting Strategies:

  • Choice of Catalyst and Ligand: This is the most critical parameter. For electron-rich substrates like 3-bromothiophene, electron-rich and sterically demanding phosphine ligands can promote the desired reductive elimination over side reactions.

    Catalyst/Ligand SystemKey Features & Recommendations
    Pd(PPh₃)₄ A common starting point, but can lead to dehalogenation.[3]
    Pd(dppf)Cl₂ Often a good choice for heteroaromatic couplings, providing a good balance of stability and reactivity.
    Buchwald Ligands (e.g., SPhos, XPhos) These bulky, electron-rich ligands are often excellent for challenging couplings and can significantly suppress dehalogenation.[2]
    N-Heterocyclic Carbene (NHC) Ligands Can offer high stability and activity, sometimes outperforming phosphine ligands.
  • Base and Solvent: The choice of base is crucial. Anhydrous conditions are often beneficial.

    • Base: Use a thoroughly dried base like K₃PO₄ or Cs₂CO₃. Avoid hydroxide bases if possible, as they introduce water.

    • Solvent: Use anhydrous solvents like toluene, dioxane, or THF. The addition of a small, controlled amount of water can sometimes be necessary to facilitate the transmetalation with boronic acids, but excess water will promote dehalogenation.[1]

  • Boronic Acid Quality: Ensure your boronic acid is pure and not partially decomposed, as this can slow down the transmetalation step.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for 3-Arylthiophenes

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromothiophene (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add anhydrous toluene (or dioxane) via syringe.

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the reaction to 80-100 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: The Gewald Aminothiophene Synthesis: Overcoming Low Yields

The Gewald reaction is a versatile multicomponent reaction for the synthesis of 2-aminothiophenes.[4] However, yields can be variable, especially when synthesizing 3,4-disubstituted thiophenes.

FAQ 2: I am attempting a Gewald synthesis to prepare a 3,4-disubstituted-2-aminothiophene, but my yields are consistently low. What are the common pitfalls?

Answer:

Low yields in the Gewald synthesis can often be traced back to the initial Knoevenagel condensation step or issues with the subsequent cyclization with sulfur.[5]

Causality: The first step, a Knoevenagel condensation between the ketone and the active methylene nitrile, is base-catalyzed and reversible.[4] If this equilibrium does not favor the condensed product, the overall yield will be low. Sterically hindered ketones can be particularly challenging.[2] The subsequent reaction with elemental sulfur requires its dissolution and activation, which can be solvent and temperature-dependent.

Troubleshooting Strategies:

  • Optimizing the Knoevenagel Condensation:

    • Base Selection: A catalytic amount of a secondary amine like morpholine or piperidine is often effective. For less reactive ketones, a stronger base or different catalyst may be needed.[1]

    • Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can drive the equilibrium towards the product.

  • Improving the Sulfur Cyclization:

    • Solvent: Polar aprotic solvents like DMF or DMSO can aid in the dissolution of sulfur.

    • Temperature: Gentle heating (40-60 °C) can increase the reactivity of sulfur, but excessive heat can lead to side reactions and decomposition.[5]

    • Two-Step Procedure: For particularly stubborn substrates, a two-step approach can be beneficial. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation. Then, in a separate step, react it with sulfur and a base.[5]

G cluster_0 Gewald Reaction Workflow cluster_1 Troubleshooting Points Ketone + Nitrile Ketone + Nitrile Knoevenagel Condensation Knoevenagel Condensation Ketone + Nitrile->Knoevenagel Condensation Base Unsaturated Nitrile Unsaturated Nitrile Knoevenagel Condensation->Unsaturated Nitrile Low Yield 1 Low Yield in Knoevenagel Step Knoevenagel Condensation->Low Yield 1 Sulfur Addition & Cyclization Sulfur Addition & Cyclization Unsaturated Nitrile->Sulfur Addition & Cyclization Sulfur, Base 2-Aminothiophene 2-Aminothiophene Sulfur Addition & Cyclization->2-Aminothiophene Low Yield 2 Poor Cyclization Sulfur Addition & Cyclization->Low Yield 2

Troubleshooting workflow for the Gewald synthesis.

Detailed Experimental Protocol: Two-Step Gewald Synthesis of a 3,4-Disubstituted-2-aminothiophene

Step 1: Knoevenagel Condensation

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the ketone (1.0 equiv), the active methylene nitrile (e.g., malononitrile, 1.05 equiv), and a catalytic amount of piperidine (0.1 equiv) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can often be used in the next step without further purification.

Step 2: Cyclization with Sulfur

  • Dissolve the crude α,β-unsaturated nitrile in ethanol or DMF.

  • Add elemental sulfur (1.1 equiv) and a base such as morpholine (2.0 equiv).

  • Stir the mixture at 50 °C and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Section 4: Direct C-H Activation for β-Functionalization

Direct C-H activation is an atom-economical strategy for thiophene functionalization. However, achieving β-selectivity is a significant hurdle.

FAQ 3: I'm trying to achieve β-arylation of a 2-substituted thiophene via direct C-H activation, but I'm getting a mixture of regioisomers or only α-arylation. How can I control the regioselectivity?

Answer:

Controlling the regioselectivity in direct C-H arylation of thiophenes is a forefront area of research. The inherent reactivity of the α-position makes it the default site of reaction.[6] Achieving β-selectivity often requires specific directing groups or carefully chosen catalyst/ligand systems.

Causality: The mechanism of C-H activation can proceed through different pathways, including concerted metalation-deprotonation (CMD) or an electrophilic aromatic substitution-type pathway.[7] The electronic and steric environment of the thiophene ring, as well as the nature of the catalyst, dictates which C-H bond is activated.

Strategies for β-Selectivity:

  • Directing Groups: Installing a directing group at the C2 position can orient the catalyst to activate the adjacent C3 C-H bond. Removable directing groups are particularly valuable.[8][9]

    Directing GroupAttachment/RemovalComments
    Pyridine, PyrimidineAmide or imine linkageCan be effective but may require harsh removal conditions.
    Carboxylic AcidEster or amide linkageThe carboxylate can act as a directing group.
    Removable Silyl EthersAttached to a hydroxyl groupCan be cleaved under mild conditions after functionalization.
  • Ligand Control: In some cases, the choice of ligand on the palladium catalyst can influence the regioselectivity, even without a directing group. Bulky, electron-deficient phosphine ligands have been shown to favor β-arylation in certain systems.[7]

G 2-Substituted Thiophene 2-Substituted Thiophene Direct C-H Arylation Direct C-H Arylation 2-Substituted Thiophene->Direct C-H Arylation α-Arylation (C5) α-Arylation (C5) Direct C-H Arylation->α-Arylation (C5) Kinetic Product (Default Pathway) β-Arylation (C3) β-Arylation (C3) Direct C-H Arylation->β-Arylation (C3) Thermodynamic Product (Requires Control) Directing Group Directing Group β-Arylation (C3)->Directing Group via Ligand Control Ligand Control β-Arylation (C3)->Ligand Control via

Strategies for controlling regioselectivity in C-H arylation.

Section 5: Purification of β-Substituted Thiophenes

FAQ 4: I have successfully synthesized my desired β-substituted thiophene, but I am struggling to separate it from its α-substituted regioisomer. What are the best purification strategies?

Answer:

The separation of regioisomers of substituted thiophenes can be challenging due to their similar polarities and boiling points.

Purification Techniques:

  • Column Chromatography: This is the most common method.

    • Solvent System Optimization: A systematic screen of solvent systems with varying polarities is crucial. Often, a small change in the eluent composition can significantly improve separation. Using a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

    • Silica Gel Treatment: If your compounds are acid-sensitive, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column.[10]

    • Silver Nitrate Impregnated Silica Gel: For compounds with double bonds or aromatic rings, silica gel impregnated with silver nitrate can sometimes provide enhanced separation due to the interaction of the silver ions with the π-systems.[11]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, prep-HPLC is a powerful tool. Both normal-phase and reverse-phase columns can be effective, depending on the properties of your isomers.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining pure material, especially if one isomer is significantly more abundant.

Analytical Techniques for Isomer Identification:

  • ¹H NMR Spectroscopy: The coupling constants between the protons on the thiophene ring are distinct for different substitution patterns. Careful analysis of the aromatic region can help in identifying the isomers.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can be used to determine the spatial proximity of substituents to the thiophene ring protons, which can help in assigning the correct regioisomer.

References

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Hu, Y., et al. (2026). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society.
  • Kaur, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Daugulis, O., et al. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(15), 3886-3889. [Link]

  • BenchChem. (2025). Troubleshooting low yields in domino reactions for thiophene synthesis. BenchChem Technical Support.
  • Tang, B. Z., et al. (2025).
  • Procter, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes.
  • Doucet, H., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(7), 2890-2897. [Link]

  • Nolan, S. P., et al. (2002). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 67(1), 59-66. [Link]

  • Koskinen, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26359-26372. [Link]

  • Koskinen, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega.
  • Asiri, A. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 15(10), 2247-2258.
  • Li, J. J., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]

  • Houk, K. N., & Yu, J.-Q. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C–H Activation/Arylation of Thiophenes. Journal of the American Chemical Society, 133(50), 20412-20422.
  • Al-Zahrani, F. M. (2021). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Houk, K. N., & Yu, J.-Q. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C–H Activation/Arylation of Thiophenes. Journal of the American Chemical Society.
  • Sigman, M. S., & Toste, F. D. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
  • Fodor, L., et al. (2022).
  • Wang, Z., et al. (2018). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journal of Organic Chemistry, 14, 2598-2605. [Link]

  • Bielawski, C. W., et al. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. Dalton Transactions, 40(35), 8978-8985.
  • Jun, C.-H., et al. (2021). Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Organic & Biomolecular Chemistry, 19(31), 6829-6834.
  • Organ, M. G., et al. (2023).
  • Mori, A., et al. (2001). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 66(23), 7853-7856.
  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • Quigley, C. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]

  • Queiroz, M.-J., & Berteina-Raboin, S. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Catalysts, 8(4), 137. [Link]

  • Reddit user. (2025, July 23). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]

  • Doucet, H., et al. (2023). Influence of the reaction conditions for phosphine-free palladium-catalyzed direct arylation of thiophene using 4-bromobenzonitrile (Scheme 1).
  • Asiri, A. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society.
  • da Silva, A. B. F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24670. [Link]

  • Sigman, M. S., & Toste, F. D. (2023).
  • Willans, C. E., & Neufeldt, S. R. (2019).
  • Fiesselmann, H. (1952). Eine neue Synthese von Thiophen-Derivaten. Angewandte Chemie, 64(22), 647-647.
  • Bach, T., et al. (2015). Kinetic Studies on the Palladium(II)‐Catalyzed Oxidative Cross‐Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. Chemistry – A European Journal, 21(50), 18407-18416.
  • Maiti, D., et al. (2022). Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis.
  • Dong, G. (2018). Palladium-Catalyzed γ-C(sp3)-H Arylation of Thiols by a Detachable Protecting/Directing Group.
  • Martina, K., et al. (2017). Direct Arylation of Thiophenes in Continuous Flow. European Journal of Organic Chemistry, 2017(36), 5410-5414.
  • DeRuiter, J., & Noggle, F. T. (1995). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Waldvogel, S. R., et al. (2010). Protecting Groups for Thiols Suitable for Suzuki Conditions. The Journal of Organic Chemistry, 75(15), 5270-5273.
  • Harrity, J. P. A., et al. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-200.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

Sources

Technical Support Center: Purification of 2-Methyl-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Methyl-5-phenylthiophene from reaction byproducts. The protocols and advice provided herein are grounded in established chemical principles and validated through practical application.

Introduction to Purification Challenges

This compound is a biaryl compound commonly synthesized through cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi couplings. While effective, these methods can generate a variety of byproducts that complicate the isolation of the pure desired product. The successful purification of this compound hinges on a clear understanding of the potential impurities and the selection of the most appropriate purification strategy.

This guide will primarily focus on purification following a Suzuki-Miyaura cross-coupling reaction, a widely used and versatile method for C-C bond formation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via Suzuki-Miyaura coupling?

A1: The most prevalent byproducts include:

  • Homocoupled products: Biphenyl (from the coupling of two phenylboronic acid molecules) and bis(5-methylthiophen-2-yl) (from the coupling of two 2-halo-5-methylthiophene molecules).

  • Unreacted starting materials: Such as 2-bromo-5-methylthiophene or phenylboronic acid.

  • Palladium catalyst residues: The palladium catalyst and its associated ligands (e.g., triphenylphosphine) can contaminate the product.

  • Triphenylphosphine oxide (TPPO): If triphenylphosphine is used as a ligand, it can be oxidized to TPPO during the reaction.[2]

  • Boronic acid derivatives: Anhydrides and other derivatives of phenylboronic acid can also be present.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₀S[3]
Molecular Weight174.26 g/mol [3]
AppearanceWhite solid[4]
Melting Point60-61 °C[4]
Boiling PointData not readily available
SolubilitySoluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and toluene.Inferred from purification protocols

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification methods are:

  • Flash Column Chromatography: Highly effective for separating the product from both more and less polar impurities.

  • Recrystallization: A good method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.

  • Vacuum Distillation: Can be effective if the boiling points of the product and impurities are sufficiently different.

Troubleshooting Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: Product is contaminated with a non-polar impurity that co-elutes during column chromatography.

Possible Cause: This is often due to the presence of homocoupled biphenyl, which has a similar polarity to the desired product.

Solution:

  • Optimize Column Chromatography:

    • Solvent System: Use a very non-polar eluent system, such as pure hexanes or a hexane/toluene mixture. A shallow gradient can improve separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.

  • Fractional Crystallization:

    • If the product is a solid, fractional crystallization can be an effective alternative. Since biphenyl has a melting point of 69.2 °C, which is close to that of this compound (60-61 °C), a carefully selected solvent system is crucial.[5]

Issue 2: Product fractions from column chromatography are contaminated with palladium catalyst.

Possible Cause: The palladium catalyst, often appearing as a black or grey solid, can be carried through the column with the product.

Solution:

  • Pre-filtration: Before concentrating the reaction mixture for chromatography, pass it through a plug of Celite® or silica gel with a non-polar solvent to remove the heterogeneous catalyst.[6]

  • Aqueous Workup: An aqueous wash of the crude reaction mixture can help to remove some of the palladium salts.

Issue 3: Product is contaminated with triphenylphosphine oxide (TPPO).

Possible Cause: TPPO is a common byproduct when using palladium catalysts with triphenylphosphine ligands. It can be difficult to remove by chromatography due to its moderate polarity.

Solution:

  • Crystallization/Precipitation: TPPO is sparingly soluble in non-polar solvents like hexanes or pentane. Suspending the crude product in a minimal amount of cold hexanes or a hexanes/ether mixture can cause the TPPO to precipitate, after which it can be removed by filtration.[7]

  • Acidic Wash: TPPO can be protonated and extracted into an acidic aqueous phase. Washing the organic layer with dilute HCl can help to remove it.

Issue 4: Difficulty in achieving crystallization of the final product.

Possible Cause: The presence of impurities can inhibit crystallization. The chosen solvent may also not be optimal.

Solution:

  • Improve Purity: First, attempt to improve the purity of the product by another method, such as column chromatography.

  • Solvent Screening for Recrystallization:

    • Use a systematic approach to screen for a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but not when cold.

    • Consider single solvents like methanol, ethanol, or isopropanol, or a two-solvent system such as toluene/hexanes or ethyl acetate/hexanes.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on the purification of a structurally similar compound, 3-bromo-2-methyl-5-phenylthiophene.[4]

1. Preparation of the Column:

  • Select an appropriately sized glass column.
  • Prepare a slurry of silica gel in hexanes and pack the column.
  • Add a thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or toluene.
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").
  • Carefully add the dry-loaded sample to the top of the column.

3. Elution:

  • Begin elution with pure hexanes.
  • Monitor the elution of fractions by thin-layer chromatography (TLC).
  • If the product does not elute with pure hexanes, gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate (e.g., 1-2% ethyl acetate in hexanes).

4. Fraction Collection and Analysis:

  • Collect fractions and analyze them by TLC.
  • Combine the pure fractions containing this compound.
  • Evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol).
  • Allow the solution to cool to room temperature and then in an ice bath.
  • A good solvent will result in the formation of well-defined crystals upon cooling.

2. Recrystallization Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.[8]
  • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.
  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.
  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound after a Suzuki-Miyaura coupling reaction.

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Workup (e.g., water, brine) crude_product->workup filtration Filtration through Celite® (Removes Pd catalyst) workup->filtration concentration Concentration filtration->concentration chromatography Flash Column Chromatography (e.g., Hexanes/EtOAc) concentration->chromatography pure_product Pure this compound chromatography->pure_product recrystallization Recrystallization (e.g., from Methanol) pure_product->recrystallization highly_pure_product Highly Pure Product recrystallization->highly_pure_product

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common purification issues.

Troubleshooting_Logic start Crude Product Analysis (TLC/NMR) impure Product is Impure start->impure nonpolar_impurity Non-polar Impurity Present? impure->nonpolar_impurity polar_impurity Polar Impurity Present? nonpolar_impurity->polar_impurity No optimize_chroma Optimize Chromatography (e.g., shallower gradient, different solvent) nonpolar_impurity->optimize_chroma Yes acid_wash Perform Acidic Wash polar_impurity->acid_wash Yes (e.g., TPPO) pure Product is Pure polar_impurity->pure No crystallize Attempt Fractional Crystallization optimize_chroma->crystallize precipitate_tppo Precipitate TPPO with Hexanes acid_wash->precipitate_tppo end Proceed to Characterization pure->end

Caption: Troubleshooting decision tree for purification.

References

  • Sud, D.; Wigglesworth, T. J.; Branda, N. R. Supporting Information for Photoswitching C-C Bonds. Angew. Chem. Int. Ed.2007 , 46 (42), 8017-8019. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • DeBoer, G. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube, 22 Apr. 2021. [Link]

  • Gandeepan, P. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Singh, R.; et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega2021 , 6 (21), 13836-13843. [Link]

  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 7.2. Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Method for preparing high-purity biphenyl
  • Process for the purific
  • Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. The Royal Society of Chemistry. [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube, 4 Feb. 2010. [Link]

  • Rizwan, K.; et al. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal2014 , 8, 74. [Link]

  • How to Remove Sticky Reagents during Workup. University of California, Los Angeles. [Link]

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Technical Support Center: Overcoming Steric Hindrance in Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for advanced thiophene synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with sterically demanding substrates in thiophene ring formation and functionalization. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact thiophene synthesis?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reaction site physically impedes a chemical reaction. In thiophene synthesis, this manifests in several ways:

  • Ring Formation: Bulky substituents on precursor molecules (like 1,4-dicarbonyls in a Paal-Knorr synthesis) can prevent the necessary molecular conformations for cyclization and dehydration/sulfurization, leading to low or no yield of the thiophene ring.[1][2]

  • Post-Synthesis Functionalization: Introducing large substituents onto a pre-formed thiophene ring, especially at positions adjacent to existing groups (e.g., C3 arylation of a 2-substituted thiophene), is often challenging. The bulky groups can block the approach of reagents or the catalyst's active site, slowing down or preventing reactions like cross-couplings or electrophilic substitutions.[3][4][5] Thiophene's geometry dictates that the C2 and C5 positions are generally more accessible and reactive than the C3 and C4 positions, a preference that is exacerbated by steric factors.[6][7]

Q2: Why is synthesizing sterically crowded thiophenes important for drug development and materials science?

A: Sterically hindered thiophenes are crucial scaffolds in modern chemistry. The introduction of bulky groups serves several key purposes:

  • In Drug Development: Bulky substituents can lock a molecule into a specific, biologically active conformation, enhancing its binding affinity and selectivity for a target protein. They can also serve as metabolic blockers, preventing enzymatic degradation at that position and thereby improving the drug's pharmacokinetic profile (e.g., half-life).

  • In Materials Science: For organic electronics (e.g., OFETs, OPVs), bulky substituents on polythiophenes are used to modulate the polymer's solubility, control its solid-state packing, and fine-tune its electronic properties (e.g., band gap). This control over intermolecular interactions is critical for device performance.

Q3: I'm performing a cross-coupling reaction to install a bulky group and getting low yields. What are the first things I should troubleshoot?

A: This is a classic challenge. Low yields in cross-coupling reactions with sterically demanding partners (e.g., ortho-substituted aryl halides) are typically due to a sluggish catalytic cycle. The primary bottleneck is often the transmetalation or reductive elimination step, where two bulky groups must orient correctly within the catalyst's coordination sphere.

Here is a logical workflow to troubleshoot this issue:

G start Low Yield in Cross-Coupling of Bulky Substrates ligand Step 1: Change the Ligand Is the current ligand bulky enough to promote reductive elimination? start->ligand catalyst Step 2: Check Catalyst & Precursor Is the Pd(0) source active? Is the organometallic reagent (e.g., boronic acid) pure? ligand->catalyst No Improvement sub1 Try bulky, electron-rich phosphine ligands: - Buchwald-type biaryl phosphines - N-Heterocyclic Carbenes (NHCs) ligand->sub1 conditions Step 3: Modify Reaction Conditions Are temperature, solvent, and base optimized? catalyst->conditions No Improvement sub2 Use a more active Pd(0) source like Pd2(dba)3. Check boronic acid for dehydration/trimerization. catalyst->sub2 success Problem Solved conditions->success Improvement Seen sub3 Increase temperature (consider microwave). Switch to higher-boiling aprotic polar solvents (e.g., Dioxane, Toluene). Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4). conditions->sub3

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Issue: Low to no conversion in Suzuki-Miyaura coupling of a 2,6-disubstituted aryl bromide with a thiophene boronic acid.

This scenario represents one of the most common challenges in this field. The steric clash between the two ortho-substituents on the aryl bromide and the thiophene ring hinders the reaction.[8]

Causality & Solution:

The key is to facilitate the final, sterically demanding C-C bond-forming step (reductive elimination) from the palladium center. This is best achieved by using ligands that are themselves very bulky. These ligands occupy significant space around the metal, forcing the two coupling partners into a conformation that favors bond formation and subsequent expulsion from the catalyst.

G cluster_reactants Reactants pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_intermediate Th-Pd(II)L2-Br oa->pd2_intermediate pd2_complex Th-Pd(II)L2-Ar Steric Clash Hinders this Step re Reductive Elimination (Rate-Limiting) pd2_complex:f0->re Bulky Ligands (L) Accelerate this Step tm Transmetalation tm->pd2_complex pd2_intermediate->tm re->pd0 Catalyst Regeneration product Th-Ar re->product th_b Th-B(OR)2 th_b->tm ar_br Ar-Br ar_br->oa

Caption: Simplified Suzuki-Miyaura cycle highlighting the sterically hindered reductive elimination step.

Recommended Actions:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. Switch to specialized ligands designed for hindered substrates.

Ligand TypeExamplesKey Feature & Rationale
Buchwald-type Biaryl Phosphines SPhos, XPhos, RuPhosThese ligands possess bulky biaryl backbones that create a large, well-defined coordination sphere around the palladium. This "pocket" both stabilizes the active catalyst and promotes the difficult reductive elimination step.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures. Their steric bulk is highly tunable.[9]
Bulky Alkylphosphines P(t-Bu)₃The large cone angle of tri-tert-butylphosphine is highly effective at accelerating reductive elimination for sterically demanding substrates.
  • Optimize Reaction Conditions:

    • Base: Use a bulkier, more soluble base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of sodium carbonate. These bases are more effective in the crucial boronate transmetalation step.

    • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred as they can operate at higher temperatures, providing the necessary energy to overcome activation barriers.

    • Temperature: Do not hesitate to increase the temperature. Reactions that are sluggish at 80 °C may proceed smoothly at 110 °C. For very stubborn couplings, microwave irradiation can be highly effective at rapidly reaching and maintaining high temperatures.

Troubleshooting Guide: Thiophene Ring Formation

Issue: Paal-Knorr or Gewald synthesis fails with bulky precursors.

Classical ring-forming reactions often rely on condensations that can be sterically sensitive.[1][2][6] For example, in the Paal-Knorr synthesis, the cyclization of a 1,4-dicarbonyl compound can be impeded if the substituents prevent the molecule from adopting the required cisoid conformation.[1]

Causality & Solution:

The primary issue is overcoming the conformational and energetic barriers to cyclization. This requires either more forceful reaction conditions or a different synthetic strategy that avoids the problematic step.

Recommended Actions:

  • More Potent Reagents: Standard sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) can be insufficient.

    • Switch to Lawesson's Reagent: Lawesson's reagent is often more effective than P₄S₁₀ for sulfurizing sterically hindered carbonyls at lower temperatures.[2] It is more soluble in organic solvents and its reaction mechanism can be more favorable for challenging substrates.

  • Alternative Ring-Closing Strategies: If intramolecular cyclization is the issue, consider an intermolecular approach.

    • Fiesselmann Thiophene Synthesis: This method constructs the thiophene ring from a thioglycolic acid derivative and an α,β-acetylenic ester. This pathway can sometimes accommodate bulky groups that are incompatible with dicarbonyl-based routes.[1]

    • Modern Cross-Coupling Based Cyclizations: Recent literature describes methods that use transition-metal catalysis to stitch the ring together, which can be less sensitive to the steric hindrance of the final product. For example, a copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes can provide an efficient route to variously substituted thiophenes.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Substrate

This protocol details a robust method for coupling a sterically hindered aryl bromide with a thiophene boronic acid, employing a Buchwald-type ligand.

Reaction: 2-Thiophene boronic acid + 2-Bromo-1,3,5-triisopropylbenzene

Materials:

  • 2-Thiophene boronic acid (1.2 equiv)

  • 2-Bromo-1,3,5-triisopropylbenzene (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide, thiophene boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen prevents catalyst oxidation and deactivation.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent (the aryl bromide).

  • Heating: Place the sealed flask in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or GC-MS by taking small, quenched aliquots. The reaction is typically complete within 12-24 hours. Observation: The mixture will likely turn dark brown or black, which is normal for these catalytic reactions.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • CHB-401: Heterocyclic Compounds (Section B) THIOPHENE. Banaras Hindu University. [Link]

  • Mod-31 Lec-35 Thiophene Synthesis. YouTube. [Link]

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews. [Link]

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. American Chemical Society. [Link]

  • Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. ACS Publications. [Link]

  • Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journals. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. ACS Publications. [Link]

  • Process for preparing thiophene and its derivatives.
  • Thiophene. SlideShare. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Troubleshooting Lithium/Bromine Exchange Reactions for Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for lithium/bromine exchange reactions involving thiophene substrates. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and best practices derived from both fundamental chemical principles and extensive field experience. Our goal is to empower you to diagnose and resolve common issues, leading to successful and reproducible outcomes in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the lithium/bromine exchange reaction on thiophenes, providing a solid foundation for understanding the nuances of this chemistry.

Q1: What is the underlying mechanism of the lithium/bromine exchange reaction?

The lithium-halogen exchange is a nucleophilic substitution at the halogen atom. In the context of thiophenes, an organolithium reagent (most commonly n-butyllithium or t-butyllithium) attacks the bromine atom on the thiophene ring. This forms a transient "ate-complex".[1][2] The reaction proceeds to form the more thermodynamically stable thienyllithium species and an alkyl bromide byproduct.[3] The equilibrium of this reaction lies far to the right due to the greater stability of the sp²-hybridized thienyl anion compared to the sp³-hybridized alkyl anion of the organolithium reagent.

Q2: Why is maintaining a very low temperature, such as -78 °C, so critical for this reaction?

Maintaining a low temperature is paramount for several reasons:

  • Stability of the Thienyllithium Intermediate: Thienyllithium species, particularly those with adjacent electron-withdrawing groups, can be unstable at higher temperatures and may undergo decomposition or side reactions.

  • Preventing Side Reactions: Organolithium reagents are highly reactive bases. At temperatures above -78 °C, competitive deprotonation of the thiophene ring or reaction with the solvent (like THF) can occur.[2]

  • Minimizing Wurtz-type Coupling: The reaction between the newly formed thienyllithium and the alkyl bromide byproduct (e.g., n-butyl bromide) is more prevalent at higher temperatures, leading to undesired coupled products.[2]

Q3: What are the key differences between n-butyllithium (n-BuLi) and t-butyllithium (t-BuLi) for this reaction?

The choice between n-BuLi and t-BuLi depends on the specific substrate and desired outcome. Here's a comparison:

ReagentKey CharacteristicsBest For
n-Butyllithium (n-BuLi) Less reactive and less sterically hindered than t-BuLi. Generally, the go-to reagent for simple lithium-bromine exchanges.Standard lithium-bromine exchange on unhindered bromothiophenes.
t-Butyllithium (t-BuLi) More reactive and more sterically hindered. Its higher reactivity can be advantageous for sluggish exchanges.Hindered bromothiophenes or when faster exchange rates are desired. The byproduct, t-butyl bromide, is readily eliminated to isobutylene, which can be advantageous in preventing side reactions.[4]

Q4: How do I select the appropriate solvent for my thiophene lithiation?

The most common solvent for lithium-bromine exchange is anhydrous tetrahydrofuran (THF).[3] Its key advantages include:

  • Good Solvating Power: THF effectively solvates the lithium cation, breaking down the organolithium aggregates and increasing reactivity.[1][5]

  • Low Freezing Point: It remains liquid at the required low temperatures.

Other ethereal solvents like diethyl ether (Et₂O) or 1,2-dimethoxyethane (DME) can also be used.[6] However, THF is generally preferred for its superior solvating ability.[7] It is absolutely critical that the solvent is rigorously dried, as any trace of water will quench the organolithium reagent.[3]

Q5: What are typical reaction times, and how can I monitor the progress of the lithiation?

The lithium-bromine exchange itself is often very rapid, typically complete within 30 to 60 minutes at -78 °C.[3] Monitoring the reaction can be challenging due to the reactive nature of the intermediates. Standard techniques like TLC are not suitable for observing the lithiated species directly, as it will be quenched by the silica gel.[8] A common practice is to perform a "quench test" on a small aliquot of the reaction mixture with an electrophile like D₂O or an aldehyde and analyze the crude product by ¹H NMR or GC-MS to confirm the formation of the desired deuterated or functionalized thiophene.

Section 2: Common Problems & Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific issues you may encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive Organolithium Reagent: n-BuLi and t-BuLi degrade over time, especially if not stored properly. 2. Presence of Water or Other Protic Impurities: Traces of water in the solvent, glassware, or starting material will quench the organolithium reagent.[3][9] 3. Insufficient Reaction Time or Temperature: The exchange may not have gone to completion.1. Titrate your organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Purify starting materials if necessary. 3. Increase the reaction time for the lithiation step. Ensure the temperature is maintained at -78 °C.
Formation of Debrominated (Protonated) Starting Material 1. Quenching by Adventitious Water: As mentioned above, this is a very common issue.[9] 2. Proton Abstraction from Solvent: At higher temperatures, n-BuLi can deprotonate THF. 3. Proton Abstraction from Alkyl Halide Byproduct: The n-butyl bromide formed can act as a proton source in some cases.[2]1. Rigorously exclude moisture from the reaction setup. 2. Maintain a strict low-temperature profile. 3. Use t-BuLi instead of n-BuLi, as the t-butyl bromide byproduct is less prone to this side reaction.[4]
Formation of Multiple Products (Isomers) 1. Deprotonation at an Alternate Position: If the thiophene has acidic protons, the organolithium can act as a base instead of facilitating the exchange.[10] 2. Isomerization of the Thienyllithium: In some cases, the initially formed lithiated species can rearrange to a more stable isomer.[2]1. Use a non-nucleophilic base to deprotonate acidic protons before adding the organolithium reagent if direct lithiation is the goal. For exchange, ensure the bromine is at the most reactive position. 2. Maintain a low temperature and quench the reaction with the electrophile as soon as the exchange is complete.
Difficulty in Quenching the Reaction 1. Poorly Reactive Electrophile: The chosen electrophile may not be reactive enough to react with the thienyllithium. 2. Steric Hindrance: Either the thienyllithium or the electrophile may be too sterically hindered for the reaction to occur efficiently.1. Choose a more reactive electrophile. For example, use an acid chloride instead of an ester. 2. Consider a less hindered organolithium reagent if possible. For highly hindered systems, a transmetalation to a more reactive organometallic species (e.g., an organocuprate) may be necessary.
Work-up and Purification Challenges 1. Emulsion Formation During Aqueous Work-up: This can make phase separation difficult. 2. Co-elution of Product and Byproducts during Chromatography: The desired product may have a similar polarity to starting material or byproducts.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. For boronic acid impurities from Suzuki couplings, a dilute base wash can be effective.[11]

Section 3: Best Practices & Protocol Optimization

Adhering to best practices is crucial for obtaining consistent and high-yielding results. This section provides a detailed experimental protocol and key considerations for optimizing your lithium/bromine exchange reactions.

Reagent and Glassware Preparation
  • Glassware: All glassware must be thoroughly dried in an oven at >120 °C for several hours or flame-dried under a high vacuum and allowed to cool under an inert atmosphere (argon or nitrogen).[3]

  • Solvents: Anhydrous solvents are critical. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) or purchase high-quality anhydrous solvent and use it without delay.[3]

  • Organolithium Reagents: Always store organolithium reagents under an inert atmosphere and at the recommended temperature. It is highly recommended to titrate the reagent periodically to ascertain its active concentration.

Detailed Experimental Protocol: Lithiation of 3-Bromothiophene

This protocol describes a general procedure for the lithium/bromine exchange of 3-bromothiophene followed by quenching with an electrophile.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Purge the flask with the inert gas.[3]

  • Addition of Reactant and Solvent: To the flask, add 3-bromothiophene (1.0 equivalent) via syringe. Then, add anhydrous THF to achieve a concentration of approximately 0.3-0.5 M.[3]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure the temperature has equilibrated.[3]

  • Lithiation: Slowly add n-butyllithium (1.05-1.1 equivalents) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.[3]

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-bromine exchange.[3]

  • Quenching with Electrophile: Add the electrophile (e.g., DMF, 1.2 equivalents) dropwise at -78 °C.

  • Warming: After the addition of the electrophile, allow the reaction to slowly warm to room temperature over 1-3 hours.[3]

  • Aqueous Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).[3]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualization of the Experimental Workflow

Lithium_Bromine_Exchange_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Setup Inert Atmosphere Setup Dry_Glassware->Setup Anhydrous_Solvent Anhydrous Solvent Add_Reactant Add Bromothiophene & THF Anhydrous_Solvent->Add_Reactant Setup->Add_Reactant Cool Cool to -78 °C Add_Reactant->Cool Add_nBuLi Add n-BuLi Dropwise Cool->Add_nBuLi Stir Stir for 30-60 min Add_nBuLi->Stir Add_Electrophile Add Electrophile Stir->Add_Electrophile Warm Warm to Room Temp Add_Electrophile->Warm Quench Aqueous Quench (NH4Cl) Warm->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Purify Purify (Chromatography) Wash_Dry->Purify

Caption: Experimental workflow for a typical lithium/bromine exchange reaction.

Logical Troubleshooting Flow

Troubleshooting_Flow Start Low Yield or No Reaction Check_Reagents Are organolithium reagents active? Are solvents anhydrous? Start->Check_Reagents Check_Conditions Was the temperature maintained at -78 °C? Was the reaction time sufficient? Check_Reagents->Check_Conditions Yes Moisture_Issue Improve drying of glassware and solvents. Use freshly opened reagents. Check_Reagents->Moisture_Issue No Check_Side_Products Is debrominated starting material observed? Check_Conditions->Check_Side_Products Yes Temp_Time_Issue Optimize reaction time and ensure strict temperature control. Check_Conditions->Temp_Time_Issue No Proton_Source_Issue Consider using t-BuLi. Ensure inert atmosphere is maintained. Check_Side_Products->Proton_Source_Issue Yes Quench_Issue Quench_Issue Check_Side_Products->Quench_Issue Check Electrophile Reactivity

Caption: A logical flow for troubleshooting common issues.

References

  • Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace Repository. [Link]

  • Thiophene - Wikipedia. [Link]

  • The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University. [Link]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]

  • Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]

  • lithium halogen exchange #1 revised. University of Rochester. [Link]

  • Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. [Link]

  • Solvent for Lithiation? ResearchGate. [Link]

  • US2745843A - Process for the purification of thiophene - Google P
  • Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. ResearchGate. [Link]

  • Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]

  • Lithium-Bromine exchange tips? : r/chemistry. Reddit. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara. [Link]

  • n-Butyllithium - Wikipedia. [Link]

  • How to remove excess of thiophene boronic acid from reaction mixture? ResearchGate. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. National Center for Biotechnology Information. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. MDPI. [Link]

  • Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview. YouTube. [Link]

  • Why is THF a more favourable solvent in organometallic chemistry? Quora. [Link]

  • Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Reddit. [Link]

  • Thiophene: Bromination & Reduction. StudySmarter. [Link]

  • Reaction of Furan and Thiophene. SlideShare. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PMC - NIH. [Link]

  • Protocol for quenching reactive chemicals. EPFL. [Link]

  • Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. PubMed. [Link]

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Validation & Comparative

A Comparative Guide to 2-Methyl-5-phenylthiophene and 2-phenylthiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, thiophene derivatives stand out as privileged scaffolds, forming the core of numerous functional materials and pharmacologically active compounds. Among these, aryl-substituted thiophenes have garnered significant attention. This guide provides an in-depth technical comparison of two closely related analogues: 2-Methyl-5-phenylthiophene and 2-phenylthiophene . We will explore their physicochemical properties, spectroscopic signatures, reactivity, and potential applications, supported by experimental data and established scientific principles. This comparative analysis aims to equip researchers, particularly those in materials science and drug development, with the nuanced understanding required to select the appropriate building block for their specific application.

At a Glance: Key Physicochemical and Structural Differences

The primary distinction between these two compounds is the presence of a methyl group at the 5-position of the thiophene ring in this compound. This seemingly minor structural modification has significant implications for the molecule's electronic properties, steric profile, and, consequently, its reactivity and bulk material characteristics.

PropertyThis compound2-phenylthiophene
Molecular Formula C₁₁H₁₀SC₁₀H₈S
Molecular Weight 174.26 g/mol [1]160.24 g/mol [2]
CAS Number 5069-26-1[1]825-55-8[2]
Physical State Solid (predicted)White to light beige crystalline solid[2]
Melting Point Data not readily available34-36 °C[2]
Boiling Point Data not readily available~256 °C[2]
Density Data not readily available~1.0645 g/cm³[2]

Synthesis Strategies: Accessing the Phenylthiophene Core

Both molecules are accessible through standard cross-coupling methodologies, with Suzuki-Miyaura and Negishi-type reactions being the most prevalent. The choice of synthesis often depends on the availability of starting materials and desired scale.

Synthesis of 2-phenylthiophene: A Nickel-Catalyzed Cross-Coupling Approach

A common and efficient method for the synthesis of 2-phenylthiophene involves the nickel-catalyzed cross-coupling of a Grignard reagent with a halogenated thiophene. This method offers high yields and is amenable to scale-up.

reagents 2-Bromothiophene + Phenylmagnesium Bromide catalyst Ni(dppp)Cl₂ reagents->catalyst Diethyl Ether, 0°C to reflux product 2-Phenylthiophene catalyst->product reagents 2-Bromo-5-methylthiophene + Phenylboronic Acid catalyst Pd(PPh₃)₄ reagents->catalyst 1,4-Dioxane/H₂O, 90°C base K₃PO₄ product This compound base->product

A generalized Suzuki-Miyaura coupling for this compound synthesis.<[3]/i>

Experimental Protocol:

  • In a reaction vessel, combine 2-bromo-5-methylthiophene, phenylboronic acid, and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). [3]2. Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of a base (e.g., K₃PO₄). [3]3. Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 90°C for 12 hours. [3]4. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization: Fingerprinting the Molecules

NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. The presence of the methyl group in this compound introduces characteristic signals in both the ¹H and ¹³C NMR spectra.

¹H NMR (CDCl₃) This compound (Predicted) 2-phenylthiophene (Approximate)
Thiophene Protons δ ~6.7-7.2 ppm (d, 2H)δ ~7.0-7.4 ppm (m, 3H)
Phenyl Protons δ ~7.2-7.6 ppm (m, 5H)δ ~7.2-7.6 ppm (m, 5H)
Methyl Protons δ ~2.5 ppm (s, 3H)-
¹³C NMR (CDCl₃) This compound (Predicted) 2-phenylthiophene (Approximate)
Thiophene Carbons δ ~123-142 ppmδ ~123-144 ppm
Phenyl Carbons δ ~125-135 ppmδ ~125-135 ppm
Methyl Carbon δ ~15 ppm-

Note: The predicted NMR data for this compound is based on general chemical shift knowledge and data from similar structures. [4][5]Experimental values may vary.

Reactivity: The Influence of the Methyl Group

The electron-donating nature of the methyl group in this compound has a profound effect on the reactivity of the thiophene ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The thiophene ring is more reactive towards electrophiles than benzene due to the ability of the sulfur atom to stabilize the intermediate carbocation. The methyl group in this compound further activates the ring through an inductive effect and hyperconjugation. [6]This increased electron density makes this compound more susceptible to electrophilic attack than 2-phenylthiophene.

Relative Reactivity in Electrophilic Aromatic Substitution cluster_0 2-Phenylthiophene cluster_1 This compound A 2-Phenylthiophene B Arenium Ion Intermediate (Less Stabilized) A->B + E⁺ C Substituted Product B->C - H⁺ D This compound E Arenium Ion Intermediate (More Stabilized by CH₃) D->E + E⁺ F Substituted Product E->F - H⁺

The methyl group in this compound stabilizes the arenium ion intermediate, increasing the rate of electrophilic substitution.

This enhanced reactivity means that electrophilic substitution on this compound can often be carried out under milder conditions compared to 2-phenylthiophene. The substitution will predominantly occur at the 3- and 4-positions of the thiophene ring, directed by the existing substituents.

Applications: Where Structure Dictates Function

The choice between this compound and 2-phenylthiophene as a building block can significantly impact the properties of the final material or drug candidate.

Organic Electronics

Both 2-phenylthiophene and its methylated derivative are valuable components in the synthesis of conjugated polymers and small molecules for organic electronic devices such as organic solar cells (OSCs) and organic field-effect transistors (OFETs). The introduction of the methyl group can influence:

  • Solubility: The methyl group can enhance the solubility of the resulting materials in organic solvents, which is crucial for solution-based processing techniques.

  • Morphology: The steric bulk of the methyl group can affect the packing of molecules in the solid state, influencing charge transport properties.

  • Electronic Properties: The electron-donating nature of the methyl group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which can be tuned for better alignment with other materials in a device.

While direct comparative studies are limited, research on similar polythiophene derivatives suggests that subtle changes in substitution can lead to significant differences in device performance. [7]

Medicinal Chemistry and Drug Development

The 2-phenylthiophene scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and antimicrobial properties. [8]The methyl group in this compound can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate by:

  • Metabolic Stability: The methyl group can block a potential site of metabolism, leading to a longer half-life in the body.

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Receptor Binding: The steric and electronic changes introduced by the methyl group can alter the binding affinity and selectivity of the molecule for its biological target.

For instance, various thiophene derivatives have shown promise as anticancer agents, and the specific substitution pattern is critical for their activity. [9]

Conclusion

While this compound and 2-phenylthiophene are structurally very similar, the presence of the methyl group in the former imparts distinct properties that must be considered during material or drug design. This compound offers enhanced reactivity in electrophilic substitutions and provides a handle for tuning solubility, morphology, and electronic properties in materials applications. In drug development, this additional methyl group can be a key tool for optimizing the ADME profile and target engagement of a lead compound. The choice between these two valuable building blocks will ultimately depend on the specific goals of the research and the desired properties of the final product.

References

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A Senior Application Scientist's Guide to DFT and Computational Studies of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, underpinning the development of numerous pharmaceuticals and organic electronics.[1] The inherent electronic properties of the sulfur-containing aromatic ring make these compounds particularly amenable to computational investigation, with Density Functional Theory (DFT) emerging as a powerful tool for elucidating their structure-property relationships.[2] This guide provides an in-depth comparison of computational methodologies for studying thiophene derivatives, offering field-proven insights and practical protocols to empower your research.

The Rationale Behind Computational Scrutiny of Thiophene Derivatives

The utility of thiophene derivatives in drug design is well-established, with the thiophene scaffold present in a wide array of marketed drugs, including anti-inflammatory agents like Suprofen and anticancer drugs such as Raltitrexed.[1] In materials science, thiophene-based polymers are integral to the development of organic semiconductors for applications in solar cells and thin-film transistors.[3] The electronic and steric properties of these molecules, which are dictated by the nature and position of substituents on the thiophene ring, can be finely tuned. Computational modeling, particularly DFT, allows for the prediction of these properties, accelerating the design and screening of novel compounds with desired functionalities.[4]

Choosing the Right Computational Tools: A Comparative Analysis of Functionals and Basis Sets

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set.[5] This choice is not arbitrary; it is a balance between computational cost and the desired accuracy for the property of interest.

Exchange-Correlation Functionals: A Hierarchy of Approximations

DFT functionals are categorized into a "Jacob's Ladder" of increasing complexity and, generally, accuracy. For thiophene derivatives, the following classes of functionals are commonly employed:

  • Generalized Gradient Approximation (GGA): Functionals like PBE are computationally efficient but may lack the accuracy required for subtle electronic effects.

  • Hybrid GGAs: These functionals, most notably B3LYP , incorporate a fraction of exact Hartree-Fock exchange and represent a robust and widely used choice for the geometry optimization and vibrational analysis of organic molecules.[6][7]

  • Meta-GGAs and Hybrid Meta-GGAs: Functionals like the M06 suite (e.g., M06-2X ) often provide improved accuracy for non-covalent interactions and thermochemistry.[8]

  • Range-Separated Hybrids: Functionals such as CAM-B3LYP and ωB97X-D are particularly well-suited for describing charge-transfer excitations and are often the preferred choice for Time-Dependent DFT (TD-DFT) calculations of UV-Vis spectra.[9][10]

Expert Insight: For general-purpose geometry optimizations and frequency calculations of thiophene derivatives, B3LYP often provides a reliable starting point. However, for accurate prediction of electronic properties like HOMO-LUMO gaps and excitation energies, range-separated hybrids like ωB97X-D are recommended.[8][9]

Basis Sets: Describing the Electrons

The basis set is a set of mathematical functions used to construct the molecular orbitals. For sulfur-containing heterocycles, the choice of basis set is critical.

  • Pople-style basis sets: The 6-31G(d) basis set is a common starting point for initial geometry optimizations of organic molecules. For higher accuracy, especially for electronic properties, the 6-311++G(d,p) basis set, which includes diffuse functions (++) and additional polarization functions, is recommended.[3]

  • Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as cc-pVTZ , are designed to systematically converge towards the complete basis set limit. For sulfur, it is often beneficial to use versions augmented with diffuse functions (aug-cc-pVTZ ) and potentially tight d functions for improved description of the sulfur atom's electron density.[11][12]

Trustworthiness Check: The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide a good balance of accuracy and computational efficiency for a variety of properties of thiophene derivatives.[3]

Experimental Protocols: A Step-by-Step Guide to Key Computational Workflows

The following protocols provide a generalized workflow for performing common DFT calculations on thiophene derivatives using a quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol is fundamental for obtaining a stable molecular structure and confirming it corresponds to a true energy minimum.

  • Molecule Building: Construct the 3D structure of the thiophene derivative using a molecular builder.

  • Input File Preparation: Create an input file specifying the following:

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

    • Title Section: A brief description of the molecule.

    • Molecule Specification: The charge and spin multiplicity (usually 0 and 1 for neutral, closed-shell molecules), followed by the atomic coordinates.[13]

  • Execution: Run the calculation using the quantum chemistry software.

  • Analysis of Results:

    • Convergence: Confirm that the optimization has converged successfully.

    • Vibrational Frequencies: Check the output for the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[3] The calculated frequencies can be compared with experimental FT-IR and Raman spectra.[7]

Protocol 2: Calculation of Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO)

This protocol provides insights into the electronic behavior and reactivity of the molecule.

  • Prerequisite: A successfully optimized geometry from Protocol 1.

  • Input File Modification: Use the optimized coordinates and modify the route section to:

    • #p B3LYP/6-311++G(d,p) Pop=NBO

      • Pop=NBO: Requests a Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions.

  • Execution: Run the calculation.

  • Data Extraction: From the output file, extract:

    • HOMO and LUMO energies: These are typically listed in the molecular orbital section.

    • HOMO-LUMO gap: Calculate the difference between the LUMO and HOMO energies. This is a key indicator of chemical reactivity and electronic excitation energy.[14]

    • NBO analysis: Examine the NBO output for atomic charges and orbital occupancies.

Protocol 3: Simulating UV-Vis Spectra with TD-DFT

This protocol predicts the electronic absorption spectrum, which can be directly compared with experimental data.

  • Prerequisite: An optimized ground-state geometry.

  • Input File Preparation:

    • Route Section: #p TD(NStates=10) ωB97X-D/6-311++G(d,p)

      • TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.

      • ωB97X-D/6-311++G(d,p): A range-separated functional is often more suitable for excited-state calculations.[10]

  • Execution: Run the TD-DFT calculation.

  • Analysis: The output will provide the excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the major orbital contributions for each electronic transition. This data can be used to construct a simulated UV-Vis spectrum.

Data Presentation: Quantitative Comparison of Thiophene Derivatives

The following tables summarize key computational data for a selection of thiophene derivatives, illustrating the impact of substitution on their electronic properties.

Thiophene DerivativeFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2-Thiophenecarboxylic acidB3LYP/6-31G**-7.23-1.785.45[7]
Substituted Thiophene 1B3LYP/6-311++G(d,p)-6.54-2.314.23[3]
Substituted Thiophene 2B3LYP/6-311++G(d,p)-6.89-2.764.13[3]
Substituted Thiophene 3B3LYP/6-311++G(d,p)-7.01-3.123.89[3]

Table 1: Comparison of Frontier Molecular Orbital Energies and Gaps for Various Thiophene Derivatives.

Thiophene DerivativeFunctional/Basis SetCalculated λmax (nm)Experimental λmax (nm)Reference
ThiophenePBE0/et-pVQZ234231[6]
3-phenylthiophene derivative 1TD-B3LYP/6-311++G(d,p)293285[3]
3-phenylthiophene derivative 2TD-B3LYP/6-311++G(d,p)338330[3]
3-phenylthiophene derivative 3TD-B3LYP/6-311++G(d,p)321315[3]

Table 2: Comparison of Calculated and Experimental Maximum Absorption Wavelengths (λmax) for Thiophene Derivatives.

Mandatory Visualization

DFT_Workflow cluster_setup 1. Input Preparation cluster_calc 2. DFT Calculation cluster_analysis 3. Results Analysis mol_build Build Molecule input_file Create Input File (Functional, Basis Set, Keywords) mol_build->input_file run_calc Execute Calculation (e.g., Gaussian) input_file->run_calc opt_geom Optimized Geometry run_calc->opt_geom vib_freq Vibrational Frequencies opt_geom->vib_freq e_props Electronic Properties (HOMO, LUMO, Charges) opt_geom->e_props uv_vis Excited States (UV-Vis Spectrum) opt_geom->uv_vis

Caption: General workflow for DFT calculations on thiophene derivatives.

Functional_BasisSet_Selection cluster_functional Exchange-Correlation Functional cluster_basis_set Basis Set start Select Computational Method b3lyp B3LYP (General Purpose) start->b3lyp m062x M06-2X (Thermochemistry) start->m062x wb97xd ωB97X-D (Electronic Excitations) start->wb97xd pople Pople-style (e.g., 6-311++G(d,p)) b3lyp->pople cc Correlation-Consistent (e.g., aug-cc-pVTZ) b3lyp->cc m062x->pople m062x->cc wb97xd->pople wb97xd->cc

Caption: Decision matrix for selecting DFT functionals and basis sets.

Conclusion

DFT and computational studies offer an indispensable toolkit for the modern researcher working with thiophene derivatives. By carefully selecting the appropriate functional and basis set, and by following robust computational protocols, it is possible to gain profound insights into the electronic, structural, and spectroscopic properties of these versatile molecules. This guide provides a foundation for leveraging these computational tools to accelerate the discovery and development of novel thiophene-based compounds for a wide range of applications.

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A Researcher's Guide to Structure-Property Relationships in Thiophene-Based Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene-based π-conjugated organic materials are a cornerstone of the organic electronics field, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Their synthetic versatility and favorable electronic properties have driven extensive research into how molecular structure dictates material performance.[2] This guide provides an in-depth comparison of key structural modifications in thiophene-based semiconductors, supported by experimental data, to elucidate the critical relationships between chemical structure and electronic properties. Designing high-performance organic semiconducting materials requires a deep understanding of both intramolecular and intermolecular interactions, solid-state packing, and their collective influence on charge carrier transport.[1]

The Thiophene Backbone: The Foundation of Performance

The fundamental building block, the thiophene ring, is a stable, π-aromatic five-membered heterocycle.[3] Its chemistry allows for functionalization at various positions, enabling chemists to tune the electronic and physical properties of the resulting materials.[3] The degree of π-conjugation along the polymer or oligomer backbone is a primary determinant of the material's electronic properties. Increased conjugation length generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in optical absorption and potentially higher charge carrier mobility.[2][4]

Oligothiophenes vs. Polythiophenes

A fundamental comparison can be made between short-chain oligothiophenes and long-chain polythiophenes. While oligothiophenes offer well-defined molecular weights and easier purification, polythiophenes often exhibit superior charge transport properties due to extended conjugation and interchain interactions. However, the properties of polythiophenes are highly dependent on their structural regularity.

Fused Thiophene Systems

To enhance planarity and extend π-conjugation, researchers have developed fused thiophene systems. Molecules like dithieno[3,2-b:2′,3′-d]thiophene (DTT) and dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) enforce a rigid, planar backbone.[5][6] This planarity promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport.[5] For instance, DNTT is a widely used benchmark material for organic thin-film transistors due to its excellent performance stemming from its favorable crystal packing.[6]

The Critical Role of Regioregularity in Polythiophenes

In substituted polythiophenes, such as the widely studied poly(3-alkylthiophene)s (P3ATs), the orientation of the side chains along the polymer backbone has a profound impact on material properties. "Head-to-tail" (HT) coupling leads to a more planar conformation, facilitating π-stacking and enhancing charge carrier mobility. In contrast, "head-to-head" (HH) and "tail-to-tail" (TT) couplings introduce steric hindrance, causing the polymer backbone to twist and disrupting conjugation.[7]

High regioregularity (RR), typically >95% HT, is crucial for achieving high-performance semiconducting polymers.[8] The difference in performance between regioregular and regiorandom P3HT is stark, with the former exhibiting significantly higher crystallinity and charge carrier mobility. The degree of regioregularity influences not only the electronic properties but also the melting temperature and crystallization kinetics of the material.[9][10]

Side-Chain Engineering: Tuning Solubility and Morphology

While the conjugated backbone governs the intrinsic electronic properties, the side chains appended to the thiophene rings play a crucial role in determining the material's processability and solid-state morphology. The choice of side chains is a delicate balance between ensuring solubility in common organic solvents for solution-based processing and enabling favorable intermolecular packing in the solid state for efficient charge transport.[11]

Alkyl Side Chains

Linear alkyl side chains, such as in poly(3-hexylthiophene) (P3HT), are the most common and have been extensively studied. The length of the alkyl chain affects the solubility and the π-stacking distance. Longer side chains can improve solubility but may also increase the distance between polymer backbones, potentially hindering interchain charge hopping.

Branched and Functionalized Side Chains

Introducing branching in the alkyl side chains can further enhance solubility. Functional groups can also be incorporated into the side chains to modify the material's properties. For instance, the inclusion of ether groups can improve adhesion to substrates and lead to more homogeneous thin films, which in turn enhances the performance of hybrid solar cells.[12] Attaching electron-withdrawing groups to the side chains can also be a strategy to tune the energy levels of the polymer.[13]

The following diagram illustrates the impact of side-chain engineering on the molecular packing of thiophene-based polymers.

G Impact of Side-Chain Engineering on Molecular Packing cluster_0 Poor Packing cluster_1 Ordered Packing Bulky_Side_Chains Bulky/Branched Side Chains Increased_Interchain_Distance Increased Interchain Distance Bulky_Side_Chains->Increased_Interchain_Distance Disrupted_Pi_Stacking Disrupted π-Stacking Increased_Interchain_Distance->Disrupted_Pi_Stacking Low_Mobility Low Charge Mobility Disrupted_Pi_Stacking->Low_Mobility Linear_Side_Chains Optimized Linear Side Chains Close_Interchain_Distance Close Interchain Distance Linear_Side_Chains->Close_Interchain_Distance Ordered_Pi_Stacking Ordered π-Stacking Close_Interchain_Distance->Ordered_Pi_Stacking High_Mobility High Charge Mobility Ordered_Pi_Stacking->High_Mobility

Caption: Relationship between side-chain structure and charge mobility.

Donor-Acceptor Copolymers: Engineering the Band Gap

A powerful strategy for tuning the optoelectronic properties of thiophene-based materials is the donor-acceptor (D-A) copolymer approach.[14] In this design, electron-rich (donor) thiophene units are copolymerized with electron-deficient (acceptor) moieties. This intramolecular charge transfer between the donor and acceptor units leads to a significant reduction in the polymer's band gap, allowing for absorption of a broader range of the solar spectrum in OPV applications.[15]

The choice of donor and acceptor units allows for precise control over the HOMO and LUMO energy levels of the resulting copolymer.[16] This is critical for optimizing the open-circuit voltage in solar cells and for matching the energy levels with electrodes for efficient charge injection and extraction in OFETs and OLEDs.[15]

Comparative Performance Data

The following table summarizes key performance parameters for representative thiophene-based semiconductors, highlighting the impact of different structural motifs.

Material ClassExample CompoundHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (cm²/Vs)Application
Regioregular Polythiophene P3HT~ -5.0~ -3.00.01 - 0.1OFET, OPV
Fused Thiophene Small Molecule DNTT~ -5.4~ -2.4> 10OFET
Fused Thiophene Small Molecule Dianthracen-[2,3-b:2′,3′-f]thieno[3,2-b]thiophene-5.2~ -3.0~1.0OFET[4]
Donor-Acceptor Copolymer PCPDTBT~ -5.3~ -3.6~0.001OPV
Donor-Acceptor Copolymer PTB7~ -5.15~ -3.3~0.001OPV
Dithienothiophene Derivative DTT-based small molecule~ -5.3~ -2.2up to 0.10OFET[17]

Note: The values presented are approximate and can vary depending on the specific measurement conditions and device architecture.

Experimental Protocols for Characterization

To elucidate the structure-property relationships discussed, a suite of characterization techniques is employed. Here, we outline the standard experimental workflows.

Workflow for Material Characterization and Device Fabrication

G Experimental Workflow Synthesis Material Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, GPC) Purification->Structural_Characterization Optical_Properties Optical Properties (UV-Vis, PL) Structural_Characterization->Optical_Properties Electrochemical_Properties Electrochemical Properties (CV) Optical_Properties->Electrochemical_Properties Thin_Film_Deposition Thin Film Deposition (Spin-coating, Evaporation) Electrochemical_Properties->Thin_Film_Deposition Morphology_Characterization Film Morphology (AFM, XRD) Thin_Film_Deposition->Morphology_Characterization Device_Fabrication Device Fabrication (OFET, OPV) Thin_Film_Deposition->Device_Fabrication Device_Testing Device Testing Morphology_Characterization->Device_Testing Device_Fabrication->Device_Testing

Caption: A typical workflow for characterizing new thiophene-based semiconductors.

Step-by-Step Methodologies

1. Optical Characterization (UV-Vis Spectroscopy):

  • Objective: To determine the optical band gap (E_g^opt) of the semiconductor.

  • Protocol:

    • Prepare a dilute solution of the material in a suitable solvent (e.g., chloroform, chlorobenzene).

    • Deposit a thin film of the material onto a transparent substrate (e.g., quartz) via spin-coating or drop-casting.

    • Record the absorption spectrum of the thin film using a UV-Vis spectrophotometer.

    • The optical band gap is estimated from the onset of the absorption edge using the Tauc plot method.[4]

2. Electrochemical Characterization (Cyclic Voltammetry):

  • Objective: To determine the HOMO and LUMO energy levels.

  • Protocol:

    • A three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon coated with the semiconductor film), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18]

    • The electrodes are immersed in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).[18]

    • The potential of the working electrode is swept, and the resulting current is measured.

    • The onset oxidation and reduction potentials are determined from the cyclic voltammogram.

    • The HOMO and LUMO energy levels are calculated relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.

3. Organic Field-Effect Transistor (OFET) Fabrication and Characterization:

  • Objective: To measure the charge carrier mobility and on/off ratio.

  • Protocol:

    • A heavily doped silicon wafer with a thermally grown silicon dioxide layer is commonly used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.[17]

    • The organic semiconductor is deposited as a thin film onto the dielectric surface.

    • Source and drain electrodes (typically gold) are then deposited on top of the organic semiconductor layer (top-contact geometry).

    • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer.

    • The charge carrier mobility is calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime.

Conclusion

The performance of thiophene-based organic semiconductors is intricately linked to their molecular structure. By carefully designing the conjugated backbone, strategically engineering the side chains, and employing concepts like regioregularity and the donor-acceptor approach, researchers can fine-tune the electronic and physical properties of these materials for a wide range of applications. The interplay between molecular design, solid-state packing, and device performance continues to be a rich area of investigation, promising further advancements in the field of organic electronics.

References

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  • Majid, S. & Najar, K. (2023). Synthesis of polythiophene and their application. International Journal of Physics and Mathematics. Available at: [Link]

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  • Adejoh, S. O., et al. (2025). Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. ACS Omega. Available at: [Link]

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  • Pietsch, M., et al. (2015). Side chain engineering of poly-thiophene and its impact on crystalline silicon based hybrid solar cells. Applied Physics Letters. Available at: [Link]

  • Chen, H., et al. (2015). Development of Dithieno[3,2-b:2′,3′-d]thiophene (DTT) Derivatives as Solution-Processable Small Molecular Semiconductors for Organic Thin Film Transistors. Molecules. Available at: [Link]

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  • Liu, F., et al. (2018). Thiophene Copolymer Donors Containing Ester-Substituted Thiazole for Organic Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]

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  • Sutton, C., et al. (2009). Theoretical Characterization of the Air-Stable, High-Mobility Dinaphtho[2,3-b:2′3′-f]thieno[3,2-b]-thiophene Organic Semiconductor. The Journal of Physical Chemistry C. Available at: [Link]

  • Lee, W. B., et al. (2011). Regioregularity effect on the self-assembly behavior of poly(3-hexylthiophene): the significance of triad sequence. Soft Matter. Available at: [Link]

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  • DeLongchamp, D. M., et al. (2011). Effect of Regioregularity on the Semicrystalline Structure of Poly(3-hexylthiophene). Macromolecules. Available at: [Link]

  • Ameri, T., et al. (2013). Small Bandgap Polymers for Organic Solar Cells (Polymer Material Development in the Last 5 Years). Energy & Environmental Science. Available at: [Link]

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Navigating the Tightrope of Antithrombotic Efficacy and Hemolytic Safety: A Comparative Guide to Aryl-Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel antithrombotic agents is a delicate balance. The ideal candidate must effectively prevent or dissolve dangerous blood clots without inducing hemolysis, the premature destruction of red blood cells. In this comprehensive guide, we delve into the promising class of aryl-thiophene derivatives, offering a comparative analysis of their antithrombotic and hemolytic activities, supported by experimental data and detailed protocols.

The landscape of antithrombotic therapy is dominated by agents that, while effective, carry a significant risk of bleeding. This has spurred the search for new chemical entities with improved safety profiles. Aryl-thiophene derivatives have emerged as a compelling scaffold in medicinal chemistry, demonstrating a range of biological activities.[1][2] This guide focuses on a specific series of 2-(bromomethyl)-5-aryl-thiophene derivatives, providing a head-to-head comparison of their dual properties.

Unveiling the Antithrombotic Potential: A Look at Clot Lysis

The antithrombotic activity of these compounds was evaluated through an in vitro clot lysis assay, which measures the ability of a substance to break down a pre-formed blood clot. This process, known as fibrinolysis, is a crucial mechanism for clearing blockages in blood vessels.

A series of novel 2-(bromomethyl)-5-aryl-thiophenes (compounds 3a-i ) were synthesized and their antithrombolytic effects were compared against a precursor molecule (2 ) and a negative control.[3] The results, summarized in the table below, reveal a spectrum of activity, with some derivatives showing notable clot lysis capabilities.

Compound IDAryl Substituent% Clot Lysis[3]
2 Bromo (precursor)12.8
3a 4-Fluorophenyl18.2
3b 4-Chlorophenyl21.5
3c 4-Bromophenyl24.7
3d 4-Iodophenyl27.3
3e 4-Nitrophenyl15.6
3f 4-Methylphenyl19.8
3g 4-Methoxyphenyl22.4
3h 3-Nitrophenyl17.9
3i 2,4-Dichlorophenyl31.5

Among the tested compounds, derivative 3i , bearing a 2,4-dichlorophenyl substituent, demonstrated the most potent clot lysis activity at 31.5%.[3] This suggests that the nature and position of the substituent on the aryl ring play a critical role in modulating the antithrombotic efficacy. The data indicates that electron-withdrawing groups, particularly halogens, at the para and ortho positions of the aryl ring may enhance the antithrombolytic effect.

The Other Side of the Coin: Assessing Hemolytic Activity

A critical hurdle in the development of blood-contacting therapeutics is the potential for hemolytic activity. An ideal antithrombotic agent should not cause significant damage to red blood cells. The hemolytic potential of the aryl-thiophene derivatives was assessed by measuring the percentage of red blood cell lysis upon exposure to the compounds.

The results of the in vitro hemolysis assay are presented below:

Compound IDAryl Substituent% Hemolysis[3]
2 Bromo (precursor)8.7
3a 4-Fluorophenyl10.2
3b 4-Chlorophenyl14.5
3c 4-Bromophenyl18.9
3d 4-Iodophenyl23.1
3e 4-Nitrophenyl11.8
3f 4-Methylphenyl69.7
3g 4-Methoxyphenyl16.3
3h 3-Nitrophenyl9.5
3i 2,4-Dichlorophenyl33.6

The data reveals a wide range of hemolytic activity among the derivatives. Notably, compound 3f , with a 4-methylphenyl group, exhibited a very high level of hemolysis (69.7%), rendering it unsuitable for therapeutic consideration despite its moderate antithrombotic activity.[3] In contrast, several compounds, such as 2 , 3a , and 3h , displayed low hemolytic activity. Interestingly, the most potent antithrombotic compound, 3i , also showed considerable hemolytic activity (33.6%), highlighting the challenge of decoupling these two properties.[3]

The Antiplatelet Dimension: Targeting the P2Y12 Receptor

Beyond clot lysis, a key mechanism of antithrombotic action is the inhibition of platelet aggregation. Many established antithrombotic drugs containing a thiophene ring, such as clopidogrel and prasugrel, function as antagonists of the P2Y12 receptor on platelets.[4] This receptor plays a pivotal role in ADP-mediated platelet activation and aggregation.[5]

While specific antiplatelet data for the 2-(bromomethyl)-5-aryl-thiophene series is not yet available, their structural similarity to known P2Y12 inhibitors suggests a potential for this mechanism of action. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Lower cAMP levels promote the activation of the glycoprotein IIb/IIIa receptors, the final common pathway for platelet aggregation.

P2Y12_Signaling_Pathway

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.

In Vitro Clot Lysis Assay

This assay evaluates the thrombolytic efficacy of a compound by measuring the dissolution of a pre-formed blood clot.

Methodology:

  • Blood Collection: Draw venous blood from healthy human volunteers with no history of oral contraceptive or anticoagulant therapy.[7]

  • Clot Formation: Transfer 500 µL of blood into pre-weighed microcentrifuge tubes.[7]

  • Allow the blood to clot at room temperature for a specified time (e.g., 10 minutes).[8]

  • Incubate the tubes at 37°C for a period (e.g., 3 hours) to allow for complete clot retraction.[8]

  • Carefully remove the serum from the tubes.

  • Weigh the tubes containing the clot to determine the initial clot weight.

  • Treatment: Add a standardized volume (e.g., 100 µL) of the aryl-thiophene derivative solution (at a specific concentration) to the tubes.

  • Controls:

    • Positive Control: Add a known thrombolytic agent (e.g., streptokinase) to a set of tubes.[7]

    • Negative Control: Add the vehicle (e.g., sterile distilled water or saline) to another set of tubes.[7]

  • Incubation: Incubate all tubes at 37°C for a defined period (e.g., 90 minutes).[7]

  • Measurement: After incubation, carefully remove the remaining fluid.

  • Weigh the tubes again to determine the final clot weight.

  • Calculation: Calculate the percentage of clot lysis using the following formula: % Clot Lysis = ((Initial Clot Weight - Final Clot Weight) / Initial Clot Weight) * 100[4]

Clot_Lysis_Workflow start Start blood_collection Venous Blood Collection start->blood_collection clot_formation Clot Formation in Pre-weighed Tubes blood_collection->clot_formation incubation_retraction Incubation for Clot Retraction (37°C) clot_formation->incubation_retraction serum_removal Serum Removal incubation_retraction->serum_removal weigh_initial Weigh Initial Clot serum_removal->weigh_initial treatment Add Test Compound / Controls weigh_initial->treatment incubation_lysis Incubation for Lysis (37°C) treatment->incubation_lysis fluid_removal Remove Remaining Fluid incubation_lysis->fluid_removal weigh_final Weigh Final Clot fluid_removal->weigh_final calculation Calculate % Clot Lysis weigh_final->calculation end End calculation->end

In Vitro Hemolysis Assay

This assay determines the potential of a compound to damage red blood cells by measuring the release of hemoglobin.

Methodology:

  • Blood Preparation: Obtain fresh human or animal blood treated with an anticoagulant (e.g., EDTA).[9]

  • Prepare a red blood cell (RBC) suspension (e.g., 0.5% v/v) in a phosphate-buffered saline (PBS) buffer.[10]

  • Sample Preparation: Prepare serial dilutions of the aryl-thiophene derivatives in PBS in a 96-well plate.

  • Controls:

    • Positive Control: Use a known hemolytic agent, such as 1% Triton X-100, to induce 100% hemolysis.[10][11]

    • Negative Control: Use PBS alone.[10]

  • Incubation: Add the RBC suspension to each well containing the test compounds and controls.

  • Incubate the plate at 37°C for a specified time (e.g., 1 hour).[10]

  • Centrifugation: Centrifuge the plate (e.g., at 1000 x g for 10 minutes) to pellet the intact RBCs.[10]

  • Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm using a microplate reader.[9][10]

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = ((Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)) * 100

Hemolysis_Assay_Workflow start Start blood_prep Prepare RBC Suspension start->blood_prep sample_prep Prepare Serial Dilutions of Test Compounds blood_prep->sample_prep add_controls Add Positive (Triton X-100) & Negative (PBS) Controls sample_prep->add_controls add_rbc Add RBC Suspension to all wells add_controls->add_rbc incubation Incubate at 37°C add_rbc->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_transfer Transfer Supernatant to New Plate centrifugation->supernatant_transfer measure_absorbance Measure Absorbance (414nm or 540nm) supernatant_transfer->measure_absorbance calculation Calculate % Hemolysis measure_absorbance->calculation end End calculation->end

Concluding Remarks and Future Directions

The comparative analysis of this series of 2-(bromomethyl)-5-aryl-thiophene derivatives underscores the therapeutic potential and the associated challenges of this chemical class. The study successfully identified a lead compound (3i ) with the highest antithrombolytic activity. However, its concurrent hemolytic activity necessitates further structural modifications to enhance its safety profile.

The high hemolytic activity of the 4-methyl substituted derivative (3f ) compared to other analogs suggests that even minor structural changes can significantly impact biocompatibility. This highlights the importance of a multiparametric screening approach in early-stage drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies: A more extensive library of derivatives should be synthesized and screened to build robust SAR and STR models. This will enable the rational design of compounds with optimized antithrombotic activity and minimized hemolytic potential.

  • Antiplatelet Activity Screening: The antiplatelet activity of these compounds should be quantified, for instance, by determining their IC50 values for the inhibition of ADP-induced platelet aggregation. This will provide a more complete picture of their antithrombotic profile.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying both the antithrombotic and hemolytic activities is crucial. Investigating their interaction with the P2Y12 receptor and other potential targets, as well as understanding the mechanism of red blood cell membrane damage, will guide future drug development efforts.

References

  • Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]

  • Prasad, S., et al. (2006). Development of an in vitro model to study clot lysis activity of thrombolytic drugs. Thrombosis Journal, 4, 14. [Link]

  • Zainal, N. H., et al. (2014). In Vitro Whole Blood Clot Lysis for Fibrinolytic Activity Study Using D-Dimer and Confocal Microscopy. The Scientific World Journal, 2014, 985932. [Link]

  • Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Rizwan, K., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate. [Link]

  • Franchi, F., & Angiolillo, D. J. (2012). Thienopyridines and other ADP-receptor antagonists. HDBW Handb Exp Pharmacol. [Link]

  • Farhady, S., et al. (2021). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. ResearchGate. [Link]

  • Al-Ostath, J., et al. (2019). An in vitro method to evaluate hemolysis of human red blood cells (RBCs) treated by airborne particulate matter (PM10). BMC Research Notes, 12(1), 24. [Link]

  • Renard, D., & Simorre, B. (2017). Drug-induced hemolytic anemia: Pharmacological aspects. La Revue de Medecine Interne, 38(10), 670-676. [Link]

  • Gachet, C. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(8), 7109. [Link]

  • Cyprotex. (n.d.). Hemolysis. Evotec. [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]

  • iGEM. (n.d.). Hemolysis Test Protocol. [Link]

  • Medicosis Perfectionalis. (2019, July 5). P2Y12 Platelet Receptor: Mechanism of platelet aggregation [Video]. YouTube. [Link]

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A Senior Application Scientist's Guide to Molecular Docking of Thiophene-Based Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the molecular docking of thiophene-based compounds. In the dynamic field of drug discovery, thiophene and its derivatives have emerged as a versatile scaffold, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technical comparison of thiophene-based compounds with alternative agents, supported by experimental and computational data. We will delve into the causality behind experimental choices in molecular docking studies and present detailed, self-validating protocols.

The Significance of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to form various non-covalent interactions contribute to its capacity to bind with high affinity to a diverse array of biological targets.[1] Many commercially available drugs, such as the anticoagulant Rivaroxaban and the antipsychotic Olanzapine, feature a thiophene core, underscoring its therapeutic importance.[1] Molecular docking, a powerful computational technique, allows us to predict the binding orientation and affinity of small molecules like thiophene derivatives to their protein targets at an atomic level, thereby guiding the rational design of more potent and selective drugs.[4]

Comparative Docking Analysis: Thiophene Derivatives vs. Established Agents

To illustrate the potential of thiophene-based compounds, we will compare their in silico performance against established drugs targeting key proteins in cancer and inflammation.

Case Study 1: Tubulin Inhibition in Cancer Therapy

Tubulin, the protein subunit of microtubules, is a critical target for anticancer drugs.[5] Disrupting microtubule dynamics leads to cell cycle arrest and apoptosis. Let's compare a promising thiophene-based hydrazone derivative with the well-known tubulin inhibitor, Podophyllotoxin.[5]

CompoundTargetDocking Score (kcal/mol)Binding Energy (kcal/mol)Key InteractionsIn Vitro Activity (IC50)
Thiophene Derivative (5b) β-tubulin (PDB ID: 3E22)-7.05-90.96Hydrogen bonds with Asn349 and Asn258; hydrophobic interactions.[5]2.61 µM (HT29 cell line)[5]
Podophyllotoxin β-tubulin (PDB ID: 3E22)-4.45-63.60Hydrophobic interaction with Lys352.[5]Varies by cell line

Analysis: The thiophene derivative 5b exhibits a significantly better docking score and binding energy compared to Podophyllotoxin, suggesting a stronger interaction with the colchicine binding site of tubulin.[5] This is attributed to the formation of key hydrogen bonds, which are absent in the interaction of Podophyllotoxin in this particular study.[5] The superior in silico performance is corroborated by its potent in vitro activity against the HT29 colon cancer cell line.[5] This exemplifies how the thiophene scaffold can be decorated with functional groups that optimize binding interactions.

Case Study 2: COX-2 Inhibition in Inflammation

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal for anti-inflammatory drug design to minimize gastrointestinal side effects associated with non-selective NSAIDs.[2] Here, we compare thiophene-pyrazole hybrids with the selective COX-2 inhibitor, Celecoxib.

CompoundTargetDocking Score (kcal/mol)Key InteractionsIn Vitro Activity (IC50)
Thiophene-Pyrazole Hybrid (26-28) COX-2 (PDB ID: 3LN1)Comparable to or greater than CelecoxibNot specifiedModerate and selective COX-2 inhibition[2]
Celecoxib COX-2 (PDB ID: 3LN1)Not specifiedNot specified0.04 µM

Analysis: Docking studies revealed that several thiophene-pyrazole hybrids exhibit binding affinities equal to or greater than Celecoxib.[2] These in silico findings were supported by in vitro assays, which demonstrated their potential as moderate and selective COX-2 inhibitors.[2] The rationale behind this hybrid design is to combine the favorable pharmacophoric features of both thiophene and pyrazole rings to enhance binding to the COX-2 active site.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To ensure scientific integrity, a well-defined and validated protocol is paramount. The following is a generalized yet detailed workflow for performing molecular docking of a thiophene-based compound using the widely adopted AutoDock Vina software.[6][7][8]

I. Preparation of the Receptor and Ligand

Rationale: The initial structures obtained from databases often contain crystallographic water molecules, co-factors, or other atoms that are not relevant to the docking study and can interfere with the calculations. It is crucial to prepare both the protein (receptor) and the small molecule (ligand) to ensure they are in a chemically correct and computationally ready state.

  • Receptor Preparation:

    • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, let's use β-tubulin (PDB ID: 3E22).[5]

    • Clean the PDB file: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or Chimera.[9][10][11]

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[8]

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

    • Convert to PDBQT format: Convert the prepared protein file into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom types.[12]

  • Ligand Preparation:

    • Obtain Ligand Structure: The 3D structure of the thiophene derivative can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

    • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy, stable conformation.

    • Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Convert to PDBQT format: Convert the prepared ligand file to the PDBQT format.

II. Defining the Binding Site and Grid Box Generation

Rationale: To focus the docking simulation on the region of interest and to make the calculation computationally feasible, a "grid box" is defined around the active site of the protein. The scoring function of the docking program pre-calculates a grid of interaction energies for different atom types within this box.

  • Identify the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the PDB structure or through literature information.

  • Grid Box Setup: Using AutoDock Tools, define the center and dimensions of the grid box to encompass the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

III. Running the Docking Simulation with AutoDock Vina

Rationale: AutoDock Vina employs a sophisticated search algorithm to explore various conformations, positions, and orientations of the ligand within the defined grid box. It then uses a scoring function to estimate the binding affinity for each pose.[4]

  • Create a Configuration File: Create a text file specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Execute Vina: Run AutoDock Vina from the command line, providing the configuration file as input.[8]

  • Output: Vina will generate an output file (in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

IV. Analysis and Visualization of Results

Rationale: The final step involves a critical analysis of the docking results to understand the binding mode of the ligand and to identify key interactions with the protein.

  • Analyze Binding Affinities: The more negative the binding affinity score, the stronger the predicted binding.

  • Visualize Binding Poses: Use a molecular visualization tool like PyMOL or Discovery Studio to visualize the top-ranked binding poses.[9][13]

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the structural basis of binding.

Visualizing the Workflow and Key Concepts

To further clarify the molecular docking process and the interactions of thiophene-based compounds, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep I. Preparation cluster_setup II. Setup cluster_run III. Simulation cluster_analysis IV. Analysis Receptor_Prep Receptor Preparation (PDB -> PDBQT) Grid_Box Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (SDF/MOL2 -> PDBQT) Ligand_Prep->Grid_Box Docking Run AutoDock Vina Grid_Box->Docking Results Analyze Poses & Binding Affinities Docking->Results Visualization Visualize Interactions (PyMOL) Results->Visualization

Caption: A generalized workflow for molecular docking studies.

Thiophene_Interactions cluster_interactions Binding Interactions Thiophene Thiophene Scaffold H_Bond Hydrogen Bonding Thiophene->H_Bond with polar residues Hydrophobic Hydrophobic Interactions Thiophene->Hydrophobic with nonpolar residues Pi_Stacking π-π Stacking Thiophene->Pi_Stacking with aromatic residues Target Protein Active Site H_Bond->Target Hydrophobic->Target Pi_Stacking->Target

Caption: Common binding interactions of thiophene scaffolds.

Conclusion and Future Directions

Molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into ligand-protein interactions and guiding the design of novel therapeutic agents. Thiophene-based compounds have consistently demonstrated their potential as versatile scaffolds for developing potent and selective inhibitors against a wide range of biological targets. The comparative analyses and detailed protocols presented in this guide are intended to empower researchers to effectively utilize molecular docking in their own drug discovery endeavors. Future studies should focus on integrating molecular dynamics simulations to assess the stability of predicted binding poses and employing more advanced scoring functions to improve the accuracy of binding affinity predictions.

References

  • El-Helw, E. A. E., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 6035-6053. [Link]

  • Gaber, M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(15), 4998. [Link]

  • Jadhav, S. B., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2338-2351. [Link]

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  • Nascimento, J. W. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692. [Link]

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  • Schrödinger, LLC. (n.d.). PyMOL. [Link]

  • Scripps Research. (n.d.). AutoDock Vina. [Link]

  • Scripps Research. (n.d.). MGLTools. [Link]

  • Soni, R., et al. (2024). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Journal of Molecular Structure, 1301, 137335. [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

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A Comparative Guide to the Antioxidant and Antibacterial Efficacy of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Thiophene Scaffold in Drug Discovery

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The thiophene ring is considered a "privileged" pharmacophore, meaning it is a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new drugs.[1] In recent years, a number of thiophene-containing drugs have received FDA approval, highlighting the therapeutic potential of this class of compounds.[1]

This guide provides a comparative analysis of the dual antioxidant and antibacterial activities of recently developed thiophene derivatives. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols for evaluating these biological activities. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

Unveiling the Antioxidant Potential of Thiophene Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.[3] Antioxidants can mitigate oxidative damage by scavenging free radicals.[3] Thiophene derivatives have emerged as promising synthetic antioxidants.[1][3]

The antioxidant activity of thiophenes is often attributed to the sulfur atom in the ring, which can act as a four-electron reducing agent, enabling it to neutralize free radicals.[4] The specific substituents on the thiophene ring play a crucial role in modulating this activity.

Comparative Antioxidant Activity

The following table summarizes the antioxidant activity of several novel thiophene derivatives from recent studies, compared against the standard antioxidant, ascorbic acid.

Compound IDAssayActivity (% Inhibition or IC50)Reference Standard (Activity)Source
Hydroxythiophene 4a DPPH85.9% inhibitionAscorbic Acid (88.0%)El-Sawy et al. (2022)[5]
3-amino thiophene-2-carboxamide 7a ABTS62.0% inhibitionAscorbic Acid (88.44%)Al-Ghorbani et al. (2023)[6]
Compound S4 DPPHIC50 = 48.45 µMAscorbic AcidShah and Verma (2019)[7]
Compound S6 DPPHIC50 = 45.33 µMAscorbic AcidShah and Verma (2019)[7]
Structure-Activity Relationship (SAR) for Antioxidant Activity

The data reveals important structural features that influence the antioxidant capacity of thiophene derivatives:

  • Electron-Donating Groups: The presence of electron-donating groups, such as amino (-NH2) and hydroxyl (-OH), on the thiophene ring generally enhances antioxidant activity.[6] This is because these groups can increase the electron density on the thiophene ring, facilitating the donation of electrons to scavenge free radicals.[6] For example, the 3-amino thiophene-2-carboxamide derivatives (7a-c) showed higher antioxidant activity than the corresponding 3-hydroxy or 3-methyl derivatives.[6]

  • Substituents on Appended Rings: In derivatives with additional ring systems, the nature and position of substituents on those rings also impact activity. For instance, the presence of electron-releasing groups like methoxy (-OCH3) and hydroxyl (-OH) on a benzylidene portion attached to the thiophene core has been shown to significantly increase antioxidant activity.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

  • Preparation of DPPH Solution:

    • Action: Dissolve a precise amount of DPPH in methanol to prepare a stock solution (e.g., 0.1 mM).

    • Rationale: Methanol is a suitable solvent for both DPPH and many organic compounds. The concentration is chosen to give a measurable absorbance in the spectrophotometer.

  • Preparation of Test Compound Solutions:

    • Action: Prepare a series of concentrations of the thiophene derivative in methanol.

    • Rationale: Testing a range of concentrations allows for the determination of the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

  • Reaction Mixture:

    • Action: In a microplate well or a cuvette, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.

    • Rationale: This initiates the reaction between the antioxidant and the DPPH radical.

  • Incubation:

    • Action: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

    • Rationale: The dark condition prevents the photodegradation of DPPH. The incubation period allows the reaction to reach completion.

  • Spectrophotometric Measurement:

    • Action: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • Rationale: The absorbance is directly proportional to the concentration of the remaining DPPH radicals.

  • Calculation of Scavenging Activity:

    • Action: Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Rationale: This formula quantifies the extent to which the test compound has reduced the DPPH radicals.

Self-Validation: A positive control (a known antioxidant like ascorbic acid) and a negative control (methanol without the test compound) should be run in parallel to validate the assay results.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH->Mix Test_Cmpd Prepare Serial Dilutions of Thiophene Derivative Test_Cmpd->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Combating Bacterial Resistance with Novel Thiophene Derivatives

The rise of multidrug-resistant bacteria poses a significant threat to global health.[8] Thiophene derivatives have shown considerable promise as a new class of antibacterial agents, with some exhibiting activity against resistant strains.[9]

The antibacterial mechanism of thiophene derivatives is multifaceted and can involve:

  • Membrane Permeabilization: Some thiophene derivatives can disrupt the bacterial cell membrane, leading to increased permeability and cell death.[9]

  • Interaction with Outer Membrane Proteins (OMPs): In Gram-negative bacteria, certain thiophene derivatives have been shown to bind to OMPs, which are crucial for nutrient uptake and maintaining cell integrity.

  • Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been found to inhibit the FtsZ protein, a key component of the bacterial cell division machinery.[8]

Comparative Antibacterial Activity

The following table presents the antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected thiophene derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL or µM/mL)Reference Antibiotic (MIC)Source
Thiophene 4 Colistin-Resistant A. baumannii16-32-Miró-Canturri et al. (2024)[9]
Thiophene 8 Colistin-Resistant E. coli8-32-Miró-Canturri et al. (2024)[9]
Hydroxythiophene 4a S. aureusInhibition Zone: 21 mmAmpicillin (25 mm)El-Sawy et al. (2022)[5]
Hydroxythiophene 4a E. coliInhibition Zone: 15 mmAmpicillin (23 mm)El-Sawy et al. (2022)[5]
Compound S1 S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/mLCefadroxilShah and Verma (2019)[7]
Compound 7b S. aureusActivity Index vs Ampicillin: 83.3%AmpicillinAl-Ghorbani et al. (2023)[10]
Compound 7b P. aeruginosaActivity Index vs Ampicillin: 86.9%AmpicillinAl-Ghorbani et al. (2023)[10]
Structure-Activity Relationship (SAR) for Antibacterial Activity

Key structural elements contributing to the antibacterial potency of thiophene derivatives include:

  • Amide, Piperidinyl, and Carbonyl Groups: The presence of these functional groups has been shown to be crucial for the interaction with bacterial OMPs and subsequent antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chlorine (-Cl), on a benzylidene portion of the molecule can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]

  • Specific Substitutions: For 3-amino thiophene-2-carboxamide derivatives, the presence of a 4-methyl group on the carboxamide portion boosted activity against E. coli and P. aeruginosa.[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target bacterium. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Action: Culture the target bacterium in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Rationale: This ensures a standardized number of bacteria are added to each well, which is critical for the reproducibility of the results.

  • Preparation of Compound Dilutions:

    • Action: In a 96-well microplate, perform a two-fold serial dilution of the thiophene derivative in the broth medium.

    • Rationale: This creates a range of concentrations to test, allowing for the precise determination of the MIC.

  • Inoculation:

    • Action: Add a standardized volume of the bacterial inoculum to each well of the microplate.

    • Rationale: This introduces the bacteria to the different concentrations of the test compound.

  • Controls:

    • Action: Include a positive control (broth with bacteria but no compound) and a negative control (broth only).

    • Rationale: The positive control ensures that the bacteria can grow in the medium, while the negative control confirms the sterility of the medium.

  • Incubation:

    • Action: Incubate the microplate at a suitable temperature (e.g., 37°C) for 18-24 hours.

    • Rationale: This allows sufficient time for bacterial growth to occur in the absence of an effective antimicrobial agent.

  • Determination of MIC:

    • Action: Visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound in a well that remains clear.

    • Rationale: The absence of turbidity indicates that the concentration of the compound in that well was sufficient to inhibit bacterial growth.

Antibacterial_Mechanisms cluster_thiophene Thiophene Derivative cluster_mechanisms Antibacterial Mechanisms of Action cluster_outcome Outcome Thiophene Novel Thiophene Derivative Membrane Membrane Permeabilization Thiophene->Membrane Disruption OMP Binding to Outer Membrane Proteins (OMPs) Thiophene->OMP Binding FtsZ Inhibition of FtsZ Polymerization Thiophene->FtsZ Inhibition Cell_Death Inhibition of Growth & Cell Death Membrane->Cell_Death OMP->Cell_Death FtsZ->Cell_Death

Caption: Proposed antibacterial mechanisms of thiophene derivatives.

A Note on Synthesis

Many of the thiophene derivatives discussed in the literature are synthesized using the Gewald reaction.[11][12] This is a multicomponent reaction that allows for the efficient construction of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. The versatility of this reaction makes it a powerful tool for generating libraries of thiophene derivatives for biological screening.

Conclusion and Future Directions

Novel thiophene derivatives represent a promising class of compounds with dual antioxidant and antibacterial activities. Structure-activity relationship studies have provided valuable insights into the chemical features that govern these biological effects, paving the way for the rational design of more potent molecules. The ability of some of these compounds to combat drug-resistant bacteria is particularly noteworthy and warrants further investigation.

Future research should focus on optimizing the lead compounds identified in these studies to enhance their efficacy and selectivity. In-depth mechanistic studies are also needed to fully elucidate their modes of action, which will be crucial for their development as therapeutic agents. The continued exploration of the thiophene scaffold will undoubtedly lead to the discovery of new and effective treatments for diseases associated with oxidative stress and bacterial infections.

References

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology. [Link]

  • Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. [Link]

  • Kozlov, A. V., et al. (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. Molecules. [Link]

  • El-Sawy, E. R., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

  • Shah, T., & Verma, P. K. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry. [Link]

  • Reddy, P. V., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research. [Link]

  • Thangarasu, P., & Akilandeshwari, S. (2021). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Current Bioactive Compounds. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. [Link]

  • Miró-Canturri, A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

  • Jarallah, S. A., et al. (2019). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Sciences and Research. [Link]

  • Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics. [Link]

  • El-Sayed, W. M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]

  • Reddy, P. V., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed. [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

  • Chen, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. BMC Microbiology. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Methyl-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methyl-5-phenylthiophene, a thiophene derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical hygiene practices.

Core Principles of Safe Chemical Disposal

The proper disposal of any chemical waste is not merely a procedural task but a fundamental aspect of responsible scientific practice. It is governed by a hierarchy of controls and regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2] The foundation of safe disposal lies in a thorough understanding of the chemical's potential hazards, the use of appropriate personal protective equipment (PPE), and adherence to established waste management protocols.[3]

Hazard Assessment: An Extrapolative Approach

Given the absence of a dedicated SDS for this compound, a hazard assessment must be conducted by extrapolating data from analogous compounds. Thiophene and its derivatives are known to present a range of hazards.[4][5] Based on the SDS of related compounds like 2-methylthiophene, 2-phenylthiophene, and other substituted thiophenes, we can infer the following potential hazards for this compound.[6][7]

Hazard CategoryPotential Effects and PrecautionsSource (Analogous Compounds)
Skin Corrosion/Irritation May cause skin irritation. Prolonged or repeated contact should be avoided.[6][8]
Serious Eye Damage/Irritation May cause serious eye irritation.[8]
Respiratory Irritation May cause respiratory irritation if inhaled.[6][8]
Flammability May be a combustible liquid. Keep away from heat, sparks, and open flames.[9]
Acute Toxicity (Oral) May be harmful if swallowed.
Environmental Hazards May be harmful to aquatic life with long-lasting effects. Avoid release to the environment.

This extrapolated data underscores the necessity of handling this compound within a well-ventilated area, such as a chemical fume hood, and with appropriate PPE.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling potentially hazardous chemicals.[10][11][12] Based on the potential hazards of thiophene derivatives, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.[10][11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber. Gloves should be inspected before use and disposed of properly after handling the chemical.[10]

  • Body Protection: A flame-resistant laboratory coat. For larger quantities or in the event of a spill, a chemically impervious suit may be necessary.[10]

  • Respiratory Protection: While working in a certified chemical fume hood should be the primary engineering control, a NIOSH-approved respirator may be required for spill cleanup or if ventilation is inadequate.[13]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound from a laboratory setting. Adherence to your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste guidelines is paramount.[2][14][15]

1. Waste Segregation and Collection:

  • Initial Containment: All waste materials contaminated with this compound, including residual amounts of the chemical, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and cleaning materials from spills, must be collected as hazardous waste.[16]

  • Solid Waste: Collect solid waste in a dedicated, robust, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[16]

  • Liquid Waste: If this compound is in a liquid form or dissolved in a solvent, collect it in a designated, leak-proof, and shatter-resistant hazardous waste container. Ensure the container is compatible with the solvent used.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.[16]

2. Labeling and Documentation:

  • Clear Identification: All hazardous waste containers must be clearly and accurately labeled.[16] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of waste generation

    • The primary hazard(s) (e.g., "Flammable," "Irritant")

  • Record Keeping: Maintain a log of all hazardous waste generated. This is a crucial component of regulatory compliance.[17]

3. Storage:

  • Designated Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.

  • Incompatibilities: Ensure the storage area is free of incompatible materials, such as strong oxidizing agents.[6][9]

4. Final Disposal:

  • Authorized Personnel: The final disposal of this compound must be conducted by trained and authorized personnel. This is typically managed by your institution's EHS department, who will arrange for collection by a licensed hazardous waste disposal company.

  • Regulatory Compliance: The disposal method will be determined by the licensed contractor in accordance with federal, state, and local regulations.[3][18] Common disposal methods for chemical waste include incineration at a permitted facility.

  • Do Not:

    • Dispose of this compound down the drain.[19]

    • Evaporate it in a fume hood as a means of disposal.

    • Place it in regular trash receptacles.[20]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and your laboratory supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are uncertain, contact your institution's EHS department immediately.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, increase ventilation to the room if it is safe to do so.

  • Contain and Absorb: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items using non-sparking tools and place them in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste assess Assess Waste Type (Solid, Liquid, PPE) start->assess solid_waste Solid Waste (e.g., contaminated consumables) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, pure compound) assess->liquid_waste Liquid ppe_waste Contaminated PPE (e.g., gloves, lab coat) assess->ppe_waste PPE collect Collect in Designated Hazardous Waste Container solid_waste->collect liquid_waste->collect ppe_waste->collect label Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards, Date collect->label store Store in Secure Satellite Accumulation Area label->store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store->ehs_pickup final_disposal Final Disposal at an Approved Waste Facility ehs_pickup->final_disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

By adhering to these procedures, researchers can ensure that their innovative work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Building a culture of safety is a continuous process, and the diligent management of chemical waste is a cornerstone of that culture.

References

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  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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  • Eurofins. (n.d.). Federal (RCRA-TCLP) and State (Title 22-STLC, TTLC) Hazardous Waste Criteria. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2021). 2-Thiopheneethanol, tetrahydro-2-methyl-5-(1-methylethyl)- – Assessment statement (CA09314). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.